Technical Documentation Center

5,7-Difluoro-1,2,3,4-tetrahydroisoquinolin-1-one Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 5,7-Difluoro-1,2,3,4-tetrahydroisoquinolin-1-one
  • CAS: 1340410-20-9

Core Science & Biosynthesis

Exploratory

A Comparative Analysis of 5,7-Difluoro and 6-Fluoro Tetrahydroisoquinolin-1-one Bioactivity: A Technical Guide for Drug Development Professionals

Introduction: The Tetrahydroisoquinolin-1-one Scaffold and the Strategic Role of Fluorine in Medicinal Chemistry The 1,2,3,4-tetrahydroisoquinoline (THIQ) core is a privileged scaffold in medicinal chemistry, forming the...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Tetrahydroisoquinolin-1-one Scaffold and the Strategic Role of Fluorine in Medicinal Chemistry

The 1,2,3,4-tetrahydroisoquinoline (THIQ) core is a privileged scaffold in medicinal chemistry, forming the backbone of numerous natural products and synthetic compounds with a wide array of biological activities.[1] Its rigid, bicyclic structure provides a well-defined three-dimensional arrangement for substituent groups to interact with biological targets. The introduction of a ketone at the 1-position to form a tetrahydroisoquinolin-1-one imparts distinct electronic and conformational properties, often enhancing the binding affinity and metabolic stability of the molecule.

The strategic incorporation of fluorine into drug candidates has become a cornerstone of modern medicinal chemistry.[2] Due to its small size, high electronegativity, and the strength of the carbon-fluorine bond, fluorine can profoundly influence a molecule's physicochemical properties, including its lipophilicity, pKa, metabolic stability, and binding affinity to target proteins.[3][4] The position of fluorine substitution on an aromatic ring is critical, as it can dictate the electronic and steric effects on the molecule, thereby modulating its biological activity.[5]

This in-depth technical guide provides a comparative analysis of the anticipated bioactivity of two closely related analogs: 5,7-difluoro tetrahydroisoquinolin-1-one and 6-fluoro tetrahydroisoquinolin-1-one. While direct comparative studies on these specific molecules are not extensively available in the public domain, this guide will leverage established principles of medicinal chemistry and structure-activity relationship (SAR) data from related compounds to provide a predictive comparison of their potential biological activities, metabolic fates, and suitability as drug candidates.

I. Structural and Electronic Properties: A Tale of Two Fluorination Patterns

The differential placement of fluorine atoms on the aromatic ring of the tetrahydroisoquinolin-1-one scaffold results in distinct electronic and conformational landscapes.

  • 6-Fluoro Tetrahydroisoquinolin-1-one (para-Fluoro Analog): In this analog, the single fluorine atom is in the para position relative to the fused benzene ring. This substitution pattern is known to exert a strong electron-withdrawing inductive effect, which can influence the acidity of nearby protons and the overall electron density of the aromatic ring.[1] The para-position is often a site of metabolic oxidation by cytochrome P450 enzymes; thus, a fluorine atom at this position can block this metabolic pathway, enhancing the compound's metabolic stability.[1][6]

  • 5,7-Difluoro Tetrahydroisoquinolin-1-one (meta-Difluoro Analog): The 5,7-difluoro substitution pattern places two fluorine atoms meta to each other on the aromatic ring. This arrangement leads to a more pronounced and additive electron-withdrawing effect, significantly altering the electronic character of the aromatic ring.[7] This can impact the molecule's ability to engage in pi-stacking or other non-covalent interactions with a target protein. The presence of two fluorine atoms can also create unique electrostatic interactions and may influence the molecule's conformation.

II. Comparative Bioactivity Profile: A Predictive Analysis

The tetrahydroisoquinolin-1-one scaffold has been associated with several biological targets. Based on the known SAR of related compounds, we can predict how the different fluorination patterns might influence the bioactivity of our target molecules.

A. Poly(ADP-ribose) Polymerase (PARP) Inhibition

The tetrahydroisoquinolin-1-one core is a known pharmacophore for the inhibition of PARP enzymes, which are critical for DNA repair and have become important targets in oncology.[8][9] PARP inhibitors typically mimic the nicotinamide moiety of NAD+ to compete for the NAD+-binding site of the enzyme.[8]

  • Predicted Activity: The lactam ring of the tetrahydroisoquinolin-1-one scaffold is a key feature for PARP inhibition. The electronic nature of the aromatic ring can influence the binding affinity. The strong electron-withdrawing nature of the 5,7-difluoro substitution may enhance interactions with the enzyme's active site through favorable electrostatic interactions. Conversely, the 6-fluoro substitution provides a more localized electronic effect. Without direct experimental data, it is challenging to definitively predict which analog would be more potent. However, the difluoro analog offers more opportunities for unique interactions within the binding pocket.

B. N-Methyl-D-Aspartate (NMDA) Receptor Modulation

Tetrahydroisoquinoline derivatives have been identified as both positive and negative allosteric modulators of NMDA receptors, which are ligand-gated ion channels crucial for synaptic plasticity and memory.[10][11] The SAR for this class of compounds is complex, with small structural changes leading to significant shifts in activity and selectivity for different GluN2 subunits.[11]

  • Predicted Activity: The substitution pattern on the aromatic ring of the tetrahydroisoquinoline core is a key determinant of activity at NMDA receptors.[10][11] The electronic and steric profile of the 5,7-difluoro and 6-fluoro analogs will likely lead to differential modulation of NMDA receptor subtypes. For instance, the increased electron deficiency of the 5,7-difluoro analog could disfavor cation-pi interactions that may be important for binding to certain receptor subtypes. The 6-fluoro analog, with a less perturbed electronic system, might exhibit a different selectivity profile.

C. G-Protein Coupled Receptor 41 (GPR41) Modulation

Tetrahydroquinolone derivatives have been investigated as modulators of GPR41, a receptor for short-chain fatty acids that plays a role in metabolic homeostasis.[12] While the core structure is slightly different, the general principles of SAR can be informative.

  • Predicted Activity: The activity of GPR41 modulators is highly dependent on the nature of the substituents on the aromatic ring.[12] The lipophilicity and electronic properties imparted by the fluorine atoms will be critical. The 6-fluoro substitution may lead to a more favorable lipophilicity profile for GPR41 binding compared to the potentially more polar 5,7-difluoro analog.

III. Comparative Metabolic Stability and Pharmacokinetic Profile

A significant advantage of incorporating fluorine into drug candidates is the potential to improve metabolic stability.[13] This is primarily due to the strength of the C-F bond, which is more resistant to enzymatic cleavage than a C-H bond.[13]

  • 6-Fluoro Tetrahydroisoquinolin-1-one: The para-fluoro substitution is a well-established strategy to block metabolic oxidation at that position.[1][6] This is expected to significantly increase the metabolic half-life of the compound compared to its non-fluorinated counterpart. However, metabolism may shift to other positions on the molecule.

  • 5,7-Difluoro Tetrahydroisoquinolin-1-one: The difluoro substitution pattern is also expected to enhance metabolic stability. With two potential sites of oxidation blocked, this analog may exhibit an even longer metabolic half-life. The strong electron-withdrawing nature of the two fluorine atoms can also deactivate the entire aromatic ring towards oxidative metabolism.[14]

Table 1: Predicted Comparative Properties of 5,7-Difluoro vs. 6-Fluoro Tetrahydroisoquinolin-1-one

Property5,7-Difluoro Tetrahydroisoquinolin-1-one6-Fluoro Tetrahydroisoquinolin-1-oneRationale
Electronic Effect Strong, additive electron-withdrawingModerate electron-withdrawingBased on the number and position of fluorine atoms.[7]
Predicted PARP Inhibition Potentially enhanced due to unique electrostatic interactionsPotent, with a more traditional interaction profileThe lactam core is key; aromatic substituents fine-tune affinity.[8]
Predicted NMDA Receptor Modulation Likely to exhibit a distinct selectivity profile due to altered electronicsDifferent selectivity profile expectedSAR is highly sensitive to aromatic substitution.[10][11]
Predicted GPR41 Modulation Activity may be influenced by increased polarityMay have a more favorable lipophilicity for this targetLipophilicity is a key driver for GPR41 modulators.[12]
Metabolic Stability High, due to two blocked sites and ring deactivationHigh, due to blockage of the para-positionFluorine at sites of metabolism prevents oxidation.[1][14]
Lipophilicity Likely lower than the 6-fluoro analogLikely higher than the 5,7-difluoro analogFluorine's effect on lipophilicity is context-dependent.

IV. Experimental Protocols for Comparative Bioactivity Assessment

To empirically determine the comparative bioactivity of 5,7-difluoro and 6-fluoro tetrahydroisoquinolin-1-one, a series of well-defined in vitro assays are recommended.

A. PARP1/2 Inhibition Assay (Enzymatic)

Objective: To determine the half-maximal inhibitory concentration (IC50) of the test compounds against PARP1 and PARP2 enzymes.

Step-by-Step Methodology:

  • Reagents and Materials: Recombinant human PARP1 and PARP2 enzymes, NAD+, biotinylated NAD+, streptavidin-coated plates, activated DNA, PARP assay buffer, stop buffer, and a suitable detection reagent (e.g., HRP-conjugated anti-PAR antibody).

  • Assay Procedure: a. Coat streptavidin plates with biotinylated NAD+. b. In a separate plate, prepare a reaction mixture containing PARP assay buffer, activated DNA, and the respective PARP enzyme. c. Add serial dilutions of the test compounds (5,7-difluoro and 6-fluoro tetrahydroisoquinolin-1-one) and a known PARP inhibitor (e.g., Olaparib) as a positive control. d. Initiate the reaction by adding NAD+. e. Incubate at room temperature for a defined period (e.g., 60 minutes). f. Stop the reaction by adding stop buffer. g. Transfer the reaction mixture to the streptavidin-coated plates and incubate to allow the biotinylated poly(ADP-ribose) chains to bind. h. Wash the plates and add the detection antibody. i. Add a chemiluminescent or colorimetric substrate and measure the signal using a plate reader.

  • Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a four-parameter logistic equation.

B. NMDA Receptor Activity Assay (Cell-Based)

Objective: To assess the modulatory effects of the test compounds on NMDA receptor subtypes (e.g., GluN1/GluN2A, GluN1/GluN2B, GluN1/GluN2C, GluN1/GluN2D).

Step-by-Step Methodology:

  • Cell Culture: Use a stable cell line (e.g., HEK293) expressing specific NMDA receptor subtypes.

  • Calcium Imaging: a. Plate the cells in a 96-well plate. b. Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM). c. Prepare assay buffer containing a sub-maximal concentration of glutamate and glycine. d. Add serial dilutions of the test compounds. e. Measure the baseline fluorescence using a fluorescence plate reader. f. Add a maximal concentration of glutamate and glycine to elicit a full response. g. Continuously measure the fluorescence to monitor changes in intracellular calcium concentration.

  • Data Analysis: Calculate the potentiation or inhibition of the NMDA receptor response at each compound concentration and determine the EC50 or IC50 values.

C. In Vitro Metabolic Stability Assay (Liver Microsomes)

Objective: To determine the metabolic half-life (t½) and intrinsic clearance (CLint) of the test compounds.

Step-by-Step Methodology:

  • Materials: Pooled human liver microsomes, NADPH regenerating system, phosphate buffer, and a reference compound with known metabolic stability.

  • Incubation: a. In a 96-well plate, combine the liver microsomes, phosphate buffer, and the test compound. b. Pre-incubate at 37°C. c. Initiate the reaction by adding the NADPH regenerating system. d. At various time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

  • Sample Analysis: a. Centrifuge the samples to pellet the protein. b. Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.

  • Data Analysis: Plot the natural logarithm of the percentage of the parent compound remaining versus time. The slope of the linear regression will give the elimination rate constant, from which the half-life can be calculated (t½ = 0.693 / slope). Calculate the intrinsic clearance (CLint).[13]

V. Visualizing the Scientific Rationale

To further elucidate the concepts discussed in this guide, the following diagrams illustrate key principles and workflows.

G cluster_0 5,7-Difluoro Analog cluster_1 6-Fluoro Analog cluster_2 Predicted Bioactivity & PK a1 Strong Electron-Withdrawing Effect a2 Multiple H-bond Acceptors c1 Altered Target Affinity & Selectivity a1->c1 Influences Electrostatic Interactions a3 Blocked Metabolic Sites (5 & 7) a2->c1 Potential for Novel H-bonds c2 Enhanced Metabolic Stability a3->c2 Prevents P450 Oxidation b1 Moderate Electron-Withdrawing Effect b2 Single H-bond Acceptor b1->c1 Subtle Electronic Perturbation b3 Blocked Metabolic Site (6) b2->c1 Standard H-bond Interaction b3->c2 Blocks para-Hydroxylation c3 Modified Lipophilicity & Permeability

Caption: Logical relationship between fluorination pattern and predicted bioactivity.

G start Start: Test Compounds (5,7-diF & 6-F THIQ-1-one) enz_assay PARP1/2 Enzymatic Assay start->enz_assay cell_assay NMDA Receptor Cell-Based Assay start->cell_assay met_assay Microsomal Stability Assay start->met_assay ic50 Determine IC50 Values enz_assay->ic50 ec50 Determine EC50/IC50 Values cell_assay->ec50 thalf Determine t½ & CLint met_assay->thalf compare Comparative Analysis of Bioactivity, Potency, Selectivity, and Stability ic50->compare ec50->compare thalf->compare

Caption: Experimental workflow for comparative bioactivity assessment.

VI. Conclusion and Future Directions

This technical guide provides a comprehensive, albeit predictive, comparison of the bioactivity of 5,7-difluoro and 6-fluoro tetrahydroisoquinolin-1-one. Based on established principles of medicinal chemistry, both compounds are expected to exhibit interesting biological activities and enhanced metabolic stability compared to their non-fluorinated parent. The 5,7-difluoro analog, with its distinct electronic and steric properties, may offer opportunities for novel interactions with biological targets, potentially leading to improved potency or a unique selectivity profile. The 6-fluoro analog represents a more classical and often highly effective approach to improving drug-like properties.

Ultimately, the empirical data generated from the recommended experimental protocols will be essential to validate these predictions and to determine which, if either, of these compounds warrants further investigation as a lead candidate for drug development. Future studies should also include in vivo pharmacokinetic and efficacy models to provide a more complete picture of their therapeutic potential.

References

  • Acker, T. M., et al. (2013). Synthesis and Structure Activity Relationship of Tetrahydroisoquinoline-based Potentiators of GluN2C and GluN2D Containing N-Methyl-D-Aspartate Receptors. J Med Chem, 56(13), 5351-81.
  • Acker, T. M., et al. (2017). The Structure Activity Relationship of a Tetrahydroisoquinoline Class of N-Methyl-d-Aspartate Receptor Modulators that Potentiates GluN2B-Containing N-Methyl-d-Aspartate Receptors. J Med Chem, 60(13), 5556-5585.
  • Bansal, Y., & Silakari, O. (2019). Roles of Fluorine in Drug Design and Drug Action. Bentham Science Publishers.
  • Berdinskikh, N., et al. (2021). 1-Oxo-3,4-dihydroisoquinoline-4-carboxamides as novel druglike inhibitors of poly(ADP-ribose) polymerase (PARP) with favourable ADME characteristics. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 1846-1863.
  • Smart, B. E. (2001). Fluorine substituent effects (on bioactivity). Journal of Fluorine Chemistry, 109(1), 3-11.
  • Ono, H., et al. (2024). Structure-activity relationship studies of tetrahydroquinolone derivatives as GPR41 modulators. Bioorg Med Chem Lett, 107, 129758.
  • Gupta, S. P. (2019). Role of Fluorine in Drug Design and Drug Action. Current Topics in Medicinal Chemistry, 19(1), 1.
  • Apollo Scientific. (2026, January 19).
  • Wilson, A. A., et al. (2011). METABOLIC STABILITY OF 6,7-DIALKOXY-4-(2-, 3- AND 4-[18F]FLUOROANILINO)QUINAZOLINES, POTENTIAL EGFR IMAGING PROBES. Nuclear Medicine and Biology, 38(3), 333-341.
  • Wang, Y., et al. (2015).
  • Gupta, S. P. (2019). Roles of Fluorine in Drug Design and Drug Action. SciSpace.
  • Nguyen, H. V., & Al-Tell, T. H. (2022).
  • Nguyen, H. V., & Al-Tell, T. H. (2024, February 27).
  • Bhattarai, P., Trombley, T., & Altman, R. (2026, January 6). On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective. ChemRxiv.
  • Cosi, C., et al. (2003). Novel Isoquinolinone-Derived Inhibitors of Poly(ADP-ribose) Polymerase-1: Pharmacological Characterization and Neuroprotective Effects in an in Vitro Model of Cerebral Ischemia. Journal of Pharmacology and Experimental Therapeutics, 306(1), 287-295.
  • Al-Hadedi, A. A. M., & Al-Soud, Y. A. (2020). Importance of Fluorine in Benzazole Compounds. Molecules, 25(20), 4677.
  • Al-Majdoub, Z. M., et al. (2019). Identification and characterisation of novel, natural product inhibitors of the poly (ADP-ribose) polymerase (PARP) enzyme for.
  • Wang, H., et al. (2024). Strategic Fluorination to Achieve a Potent, Selective, Metabolically Stable, and Orally Bioavailable Inhibitor of CSNK2. Molecules, 29(17), 4192.
  • BenchChem. (2025).
  • Taylor, S. L., & O'Hagan, D. (2008). The role of fluorine in medicinal chemistry. Chemistry Today, 26(5), 16-20.
  • Bhattarai, P., et al. (2026, January 21). Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. J Med Chem.
  • Hu, J., et al. (2024, May 15). Introduction of the difluoromethyl group at the meta- or para-position of pyridines through regioselectivity switch.
  • Yang, C., et al. (2026, January 19). Antitumor activity and structure–activity relationship of poly (ADP-ribose) polymerase (PARP)-based dual inhibitors.
  • Sbardella, G., et al. (2001). Modeling of poly(ADP-ribose)polymerase (PARP) inhibitors. Docking of ligands and quantitative structure-activity relationship analysis. J Med Chem, 44(23), 3845-56.
  • Khatri, A., et al. (2023, August 11). Development of a Dihydroquinoline–Pyrazoline GluN2C/2D-Selective Negative Allosteric Modulator of the N-Methyl-d-aspartate Receptor. ACS Chemical Neuroscience, 14(15), 2736-2751.
  • Unknown. Fluorine in drug discovery: Role, design and case studies.
  • Myznikov, L., et al. (2024, July 29). Fluorinated building blocks in drug design: new pathways and targets. Expert Opinion on Drug Discovery.
  • Traynelis, S. F. (Ed.). (2009). Pharmacology of NMDA Receptors. CRC Press/Taylor & Francis.
  • Unknown. Fluorine in drug discovery: Role, design and case studies.
  • Kimura, I., et al. (2014). Regulation of Energy Homeostasis by GPR41. Frontiers in Endocrinology, 5, 133.
  • Cherifi, A., et al. (2022, July 4). Modulation of GABAergic Synaptic Transmission by NMDA Receptors in the Dorsal Horn of the Spinal Cord. Frontiers in Molecular Neuroscience, 15, 919310.
  • Arena Pharmaceuticals, Inc. (2006). Gpr41 and modulators thereof for the treatment of insulin-related disorders.
  • Semple, G., et al. (2009). Synthesis and SAR of 1,2,3,4-tetrahydroisoquinolin-1-ones as novel G-protein-coupled receptor 40 (GPR40) antagonists. Bioorg Med Chem Lett, 19(9), 2493-7.
  • Unknown. Non-commercial use only. SciSpace.

Sources

Foundational

The Strategic Incorporation of Fluorine in Lactam Scaffolds: A Technical Guide for Drug Discovery

Introduction: The Fluorine Advantage in Lactam-Based Drug Design Lactams, cyclic amides of varying ring sizes, are privileged scaffolds in medicinal chemistry, forming the core of numerous therapeutic agents, most notabl...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Fluorine Advantage in Lactam-Based Drug Design

Lactams, cyclic amides of varying ring sizes, are privileged scaffolds in medicinal chemistry, forming the core of numerous therapeutic agents, most notably the β-lactam antibiotics.[1][2] Their inherent conformational constraints and ability to participate in key hydrogen bonding interactions make them attractive pharmacophores. The strategic introduction of fluorine, an element with unique and powerful electronic properties, into these lactam rings has emerged as a transformative approach in modern drug discovery.[3][4][5][6] This guide provides an in-depth exploration of the multifaceted roles of fluorinated lactam pharmacophores, offering practical insights for researchers, medicinal chemists, and drug development professionals. We will delve into the rationale behind fluorination, synthetic strategies, the profound impact on pharmacological properties, and case studies that underscore the successful application of this powerful design element.

The judicious placement of fluorine atoms within a lactam-containing molecule can profoundly influence its biological activity by modulating a range of physicochemical properties.[3][7] These include, but are not limited to, metabolic stability, lipophilicity, membrane permeability, and binding affinity for its biological target.[3][7] The high electronegativity of fluorine can alter the acidity or basicity of neighboring functional groups, while the strength of the carbon-fluorine bond can block sites of metabolic oxidation, thereby prolonging the drug's half-life.[4][5] Furthermore, the introduction of fluorine can induce specific conformational preferences in the lactam ring, leading to a more favorable orientation for target engagement.[3][8]

This guide will navigate the key considerations for leveraging the "fluorine advantage" in the context of lactam-based drug discovery, providing a comprehensive resource for the design and synthesis of next-generation therapeutics.

The Impact of Fluorination on the Physicochemical and Pharmacological Properties of Lactams

The introduction of fluorine into a lactam scaffold is not a mere substitution but a strategic modification that can elicit a cascade of beneficial changes in a molecule's drug-like properties. Understanding these effects is paramount for the rational design of fluorinated lactam-based therapeutics.

Modulation of Physicochemical Properties

The unique electronic nature of fluorine, being the most electronegative element, is the primary driver of the observed changes in molecular properties.

  • Lipophilicity: The effect of fluorination on lipophilicity (logP) is highly context-dependent. While a single fluorine atom can subtly increase lipophilicity, the introduction of a trifluoromethyl (CF3) group often leads to a more significant increase.[9] This modulation of lipophilicity can be strategically employed to optimize a drug candidate's absorption, distribution, metabolism, and excretion (ADME) profile.

  • Acidity and Basicity (pKa): The strong electron-withdrawing nature of fluorine can significantly lower the pKa of nearby acidic protons and decrease the basicity of adjacent nitrogen atoms.[4][8] This can be particularly advantageous in tuning the ionization state of a molecule at physiological pH, thereby influencing its solubility, cell permeability, and target interactions.

  • Metabolic Stability: The carbon-fluorine bond is exceptionally strong and resistant to enzymatic cleavage.[4][5] By replacing a metabolically labile C-H bond with a C-F bond, medicinal chemists can effectively block sites of oxidative metabolism by cytochrome P450 enzymes, leading to increased metabolic stability and a longer in vivo half-life.[4]

Enhancement of Pharmacological Properties

The alterations in physicochemical properties translate directly into improved pharmacological profiles for many fluorinated lactams.

  • Binding Affinity and Selectivity: Fluorine can participate in favorable interactions within a protein's binding pocket, including dipole-dipole interactions, hydrogen bonds (with the fluorine acting as a weak hydrogen bond acceptor), and orthogonal multipolar interactions with carbonyl groups.[3] Furthermore, the conformational constraints imposed by fluorine can pre-organize the lactam into a bioactive conformation, leading to enhanced binding affinity and selectivity for the target protein.[8]

  • Membrane Permeability and Bioavailability: By fine-tuning lipophilicity and pKa, fluorination can improve a drug's ability to cross cellular membranes, a critical factor for oral bioavailability and reaching intracellular targets.[3][7]

The following table summarizes the general effects of fluorination on key drug-like properties of lactam-containing molecules.

PropertyEffect of FluorinationRationale
Lipophilicity (logP) Context-dependent increaseHigh electronegativity of fluorine.
pKa Decreased basicity of nearby aminesStrong inductive electron withdrawal by fluorine.
Metabolic Stability IncreasedHigh strength of the C-F bond resists enzymatic cleavage.[4]
Binding Affinity Often increasedFavorable electrostatic interactions and conformational pre-organization.[3][8]
Membrane Permeability Can be improvedModulation of lipophilicity and pKa.[3]
Bioavailability Often enhancedImproved metabolic stability and membrane permeability.[4][8]

Synthetic Strategies for Fluorinated Lactams

The successful incorporation of fluorine into lactam scaffolds relies on a diverse array of synthetic methodologies. The choice of strategy depends on the desired position of fluorination, the ring size of the lactam, and the required stereochemistry.

Synthesis of Fluorinated β-Lactams

The four-membered β-lactam ring is a cornerstone of antibiotic chemistry. The introduction of fluorine can enhance their stability and biological activity.[10][11]

Experimental Protocol: Stereoselective Synthesis of a 3-Fluoro-β-Lactam via [2+2] Cycloaddition

This protocol describes a general procedure for the synthesis of a cis-3-fluoro-β-lactam through the Staudinger [2+2] cycloaddition of a ketene and an imine.[12]

Materials:

  • Substituted imine (1.0 equiv)

  • Fluoroacetyl chloride (1.2 equiv)

  • Triethylamine (1.5 equiv)

  • Anhydrous dichloromethane (DCM)

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • Dissolve the substituted imine (1.0 equiv) and triethylamine (1.5 equiv) in anhydrous DCM under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of fluoroacetyl chloride (1.2 equiv) in anhydrous DCM to the reaction mixture dropwise over 30 minutes.

  • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding water.

  • Separate the organic layer, and extract the aqueous layer with DCM (3 x 20 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 3-fluoro-β-lactam.

Diagram: Synthetic Workflow for a Fluorinated β-Lactam

G cluster_0 Reaction Setup cluster_1 Cycloaddition cluster_2 Work-up and Purification A Dissolve imine and triethylamine in DCM B Cool to 0 °C A->B C Add fluoroacetyl chloride solution B->C D Stir at room temperature C->D E Quench with water D->E F Extract with DCM E->F G Dry and concentrate F->G H Purify by column chromatography G->H

Caption: Workflow for the synthesis of a fluorinated β-lactam.

Synthesis of Fluorinated γ-Lactams

Five-membered γ-lactams are prevalent in a wide range of biologically active natural products and synthetic compounds.[13][14][15]

Experimental Protocol: Synthesis of a Trifluoromethylated γ-Lactam via Radical Cyclization

This protocol outlines a method for the synthesis of a γ-lactam containing a trifluoromethyl group through a radical-mediated cyclization of an unsaturated amide.

Materials:

  • N-allyl-N-aryl-2,2,2-trifluoroacetamide (1.0 equiv)

  • Tris(trimethylsilyl)silane (TTMSS) (1.5 equiv)

  • Azobisisobutyronitrile (AIBN) (0.1 equiv)

  • Anhydrous toluene

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • Dissolve the N-allyl-N-aryl-2,2,2-trifluoroacetamide (1.0 equiv), TTMSS (1.5 equiv), and AIBN (0.1 equiv) in anhydrous toluene under an inert atmosphere.

  • Heat the reaction mixture to 80-90 °C and stir for 4-6 hours. Monitor the reaction by TLC.

  • Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.

  • Purify the crude product directly by silica gel column chromatography (e.g., using a gradient of ethyl acetate in hexanes) to yield the desired trifluoromethylated γ-lactam.

Synthesis of Fluorinated δ-Lactams

Six-membered δ-lactams, or piperidones, are important scaffolds in medicinal chemistry, often found in alkaloids and other bioactive molecules.[16][17][18]

Experimental Protocol: Diastereoselective Synthesis of a Fluorinated δ-Lactam

This protocol describes a five-step synthesis of a fluorinated δ-lactam starting from a commercially available aldehyde.[16]

Step 1: Synthesis of the Homoallylic Amine

  • To a solution of the aldehyde (1.0 equiv) in a suitable solvent, add a solution of the appropriate allylating agent and catalyst.

  • Stir the reaction at the designated temperature until completion.

  • Work up the reaction and purify the product to obtain the homoallylic amine.

Step 2: Amide Coupling

  • Couple the homoallylic amine (1.0 equiv) with 2-fluoroacrylic acid (1.1 equiv) using a standard peptide coupling reagent (e.g., HATU, HOBt, DIPEA) in an anhydrous solvent like DMF.

  • Stir the reaction at room temperature until completion.

  • Work up and purify the product to yield the diene precursor.

Step 3-5: Cyclization and Subsequent Transformations

  • Perform a ring-closing metathesis (RCM) on the diene precursor using a Grubbs catalyst to form the δ-lactam ring.

  • Subsequent functional group manipulations, if required, can be carried out to afford the final fluorinated δ-lactam.

  • Purify the final product by column chromatography or recrystallization.[16]

Case Studies: Fluorinated Lactams in Action

The true measure of a drug design strategy lies in its successful application. The following case studies highlight the pivotal role of fluorinated lactam pharmacophores in the development of innovative therapeutic agents.

Case Study 1: Fluorinated Captopril Analogues as Metallo-β-Lactamase Inhibitors

Bacterial resistance to β-lactam antibiotics is a major global health threat, largely driven by the production of β-lactamase enzymes that hydrolyze the antibiotic's lactam ring. Metallo-β-lactamases (MBLs) are particularly challenging as they are resistant to currently approved β-lactamase inhibitors.

In a recent study, a series of trifluoromethylated captopril analogues were designed and synthesized as inhibitors of the New Delhi Metallo-β-lactamase-1 (NDM-1).[19] Captopril is an ACE inhibitor containing a proline (a cyclic amino acid with a secondary amine) derivative. The researchers found that the trifluoromethylated analogues exhibited potent inhibitory activity against NDM-1, with the most active compound showing an IC50 value of 0.3 µM.[19]

Table: Inhibitory Activity of Fluorinated and Non-fluorinated Captopril Analogues against NDM-1

CompoundR GroupIC50 (µM) against NDM-1
Captopril (non-fluorinated)H>100
Trifluoromethylated Analogue CF3 0.3

Data adapted from reference[19]

The introduction of the trifluoromethyl group was crucial for achieving potent inhibition. NMR spectroscopy and molecular docking studies revealed that the trifluoromethyl group engages in specific interactions within the active site of NDM-1, contributing to the enhanced binding affinity.[19] This case study exemplifies how the strategic incorporation of fluorine can lead to the development of potent inhibitors for challenging biological targets.

Case Study 2: Fluorinated Piperidines as Building Blocks for Drug Analogs

The piperidine ring is a ubiquitous scaffold in medicinal chemistry. The synthesis of fluorinated piperidines provides valuable building blocks for the development of novel drug candidates with improved pharmacological properties.[8][20][21]

A straightforward one-pot rhodium-catalyzed dearomatization–hydrogenation of fluoropyridine precursors has been developed to access a variety of all-cis-(multi)fluorinated piperidines with high diastereoselectivity.[8] These fluorinated piperidines were then used to synthesize analogues of commercial drugs, demonstrating the utility of this synthetic methodology. The orientation of the fluorine atom (axial vs. equatorial) was found to significantly impact the basicity of the piperidine nitrogen, a key factor influencing drug-target interactions and pharmacokinetic properties.[8]

Diagram: Impact of Fluorine on Piperidine Conformation and Basicity

G cluster_0 Axial Fluorine cluster_1 Equatorial Fluorine A Axial C-F bond More basic nitrogen B Equatorial C-F bond Less basic nitrogen A->B Conformational Equilibrium

Caption: Fluorine's influence on piperidine conformation and basicity.

Structural Insights: Visualizing the Role of Fluorine in Protein-Ligand Interactions

X-ray crystallography provides invaluable atomic-level insights into how fluorinated lactams interact with their biological targets.[22] The analysis of crystal structures can reveal the specific contributions of fluorine to binding affinity and selectivity.

In the crystal structure of a C115A mutant of MurA complexed with a fluorinated analog of the reaction's tetrahedral intermediate (PDB ID: 1A2N), the fluorine atom plays a crucial role in stabilizing the intermediate.[22] This stabilization allows for the detailed structural characterization of a transient state in the enzymatic reaction, providing a deeper understanding of the catalytic mechanism. The fluorine substituent stabilizes the tetrahedral intermediate towards decomposition by a factor of 10,000 to 1,000,000.[22] This highlights the profound electronic effect of fluorine in modulating reactivity.

Conclusion and Future Perspectives

The incorporation of fluorine into lactam pharmacophores represents a powerful and versatile strategy in modern drug discovery. As this guide has illustrated, the unique properties of fluorine can be harnessed to overcome many of the challenges associated with developing safe and effective medicines. From enhancing metabolic stability and bioavailability to fine-tuning binding affinity and selectivity, the "fluorine advantage" is undeniable.

The continued development of novel and efficient synthetic methods for the preparation of fluorinated lactams will undoubtedly expand the accessible chemical space for drug design.[10][11][13] Furthermore, a deeper understanding of the intricate interplay between fluorine and biological macromolecules, aided by advanced computational and structural biology techniques, will enable a more rational and predictive approach to the design of fluorinated lactam-based therapeutics. The future of this exciting field lies in the creative and strategic application of fluorine chemistry to address unmet medical needs and deliver the next generation of life-saving drugs.

References

  • Synthesis, characterization and anti-bacterial study of fluorine containing N-benzyl substituted piperidine and pyrrolidine derivatives. (n.d.). Retrieved from [Link]

  • Cogswell, T. J., Donald, C. S., Long, D., & Marquez, R. (2015). Short and efficient synthesis of fluorinated δ-lactams. Organic & Biomolecular Chemistry, 13(3), 717–728. [Link]

  • On the Selectivity in the Synthesis of 3-Fluoropiperidines Using BF3-Activated Hypervalent Iodine Reagents. (n.d.). SCIDAR. [Link]

  • Nairoukh, Z., Wollenburg, M., Schlepphorst, C., Bergander, K., & Glorius, F. (2019). The formation of all-cis-(multi)fluorinated piperidines by a dearomatization-hydrogenation process. Nature Chemistry, 11(3), 264–270. [Link]

  • Accessing (Multi)Fluorinated Piperidines Using Heterogeneous Hydrogenation. (2020). ACS Catalysis. [Link]

  • University of Münster. (2019, January 23). Chemists develop new synthesis method for producing fluorinated piperidines. ScienceDaily.

  • Short and efficient synthesis of fluorinated δ-lactams. (2015). PubMed. [Link]

  • Short and efficient synthesis of fluorinated δ-lactams. (2025). Enlighten Research Data. [Link]

  • Remete, A. M., Benke, Z., & Kiss, L. (2019). Stereocontrolled synthesis of fluorine-containing functionalized β-lactam derivatives through cross-metathesis reactions. Fluorine Notes, 127(3-4). [Link]

  • Recent Developments in the Synthesis of Fluorine-Containing β-Amino Acids and β-Lactams. (n.d.). SIOC Journals. [Link]

  • Synthetic methods for compounds containing fluoro-lactam units. (n.d.). Request PDF. [Link]

  • Stereoselective synthesis of α‐fluoro‐δ‐lactams 2 or 2′. See SI for... (n.d.). ResearchGate. [Link]

  • Stereoselective Synthesis of Multisubstituted α-fluoro-β-lactams. (n.d.). Bentham Science Publisher. [Link]

  • Synthesis of Fluorinated β-Aminophosphonates and γ-Lactams. (2013). DOI. [Link]

  • Diastereoselective Synthesis of alpha-Fluoro-gamma-Lactams via Difluorocarbene-Triggered Cyclization and Rearrangement. (n.d.). ChemRxiv. [Link]

  • [Stereoselective Synthesis of Multi-substituted Fluoro-β-lactams and Their Conversion to Fluorinated β-Amino Acid Core]. (2015). PubMed. [Link]

  • Fluorinated captopril analogues inhibit metallo-β-lactamases and facilitate structure determination of NDM-1 binding pose. (2024). PubMed. [Link]

  • Synthesis of β-Lactams. (2020). Encyclopedia.pub. [Link]

  • Synthesis of chiral lactams by asymmetric nitrogen insertion. (2025). PMC - NIH. [Link]

  • Fluorine in drug discovery: Role, design and case studies. (n.d.).
  • Bilska-Markowska, M., Cytlak, T., & Kaźmierczak, M. (2025). Trifluoromethylated lactams: promising small molecules in the search for effective drugs. Chemical Communications, 61(5), 785–802. [Link]

  • Stereocontrolled synthesis of fluorine-containing piperidine γ-amino acid derivatives. (n.d.). JYX. [Link]

  • Chemo-Enzymatic Synthesis of Chiral Fluorine-Containing Building Blocks. (n.d.).
  • STRUCTURE OF THE C115A MUTANT OF MURA COMPLEXED WITH THE FLUORINATED ANALOG OF THE REACTION TETRAHEDRAL INTERMEDIATE. (n.d.). RCSB PDB. [Link]

  • Structure–Activity Relationship of Fluorinated Sialic Acid Inhibitors for Bacterial Sialylation. (2021). Bioconjugate Chemistry, 32(6), 1147–1154. [Link]

  • Crystal structure and mechanism of a bacterial fluorinating enzyme, product complex. (2004). RCSB PDB. [Link]

  • Recent Progress in Synthesis of Alkyl Fluorinated Compounds with Multiple Contiguous Stereogenic Centers. (2024). MDPI. [Link]

  • Kumar, P., & Singh, R. P. (2023). Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs. Future Journal of Pharmaceutical Sciences, 9(1), 28. [Link]

  • Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). (2025). ResearchGate. [Link]

  • SAR Studies Leading to the Identification of a Novel Series of Metallo-β-lactamase Inhibitors for the Treatment of Carbapenem-Resistant Enterobacteriaceae Infections That Display Efficacy in an Animal Infection Model. (n.d.). PMC. [Link]

  • pharmacokinetic study after single oral dose of beta-lactam and fluoroquinolone antimicrobials in bangladeshi healthy male volunteers. (2014). SciSpace. [Link]

  • Biochemical exploration of β-lactamase inhibitors. (n.d.). Frontiers. [Link]

  • In vitro pharmacokinetics/pharmacodynamics of FL058 (a novel beta-lactamase inhibitor) combined with meropenem against carbapenemase-producing Enterobacterales. (2024). Frontiers. [Link]

  • Exploring the Synthetic Potential of γ-Lactam Derivatives Obtained from a Multicomponent Reaction—Applications as Antiproliferative Agents. (n.d.). PMC. [Link]

  • Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). (2023). MDPI. [Link]

  • Case studies of fluorine in drug discovery. (2019). Request PDF. [Link]

  • Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016-2022). (n.d.).
  • Synthesis and biological evaluation of novel β-lactam-metallo β-lactamase inhibitors. (n.d.). Retrieved from [Link]

  • Structure–Activity Relationship of Fluorinated Sialic Acid Inhibitors for Bacterial Sialylation. (2021). Radboud Repository. [Link]

  • Fluorine in drug design: a case study with fluoroanisoles. (2015). PubMed. [Link]

  • Structure–Activity Relationship of Fluorinated Sialic Acid Inhibitors for Bacterial Sialylation. (2021). ACS Publications. [Link]

  • Structure–Activity Relationship of Fluorinated Sialic Acid Inhibitors for Bacterial Sialylation. (2021). ResearchGate. [Link]

  • Structure–Activity Relationship of Fluorinated Sialic Acid Inhibitors for Bacterial Sialylation. (2021). Radboud Repository. [Link]

  • PDBsum entry 3c7v. (n.d.). EMBL-EBI. [Link]

  • Computational Studies of Enzymes for C–F Bond Degradation and Functionalization. (n.d.). PMC. [Link]

  • Drug Discovery in the Field of β-Lactams: An Academic Perspective. (2024). MDPI. [Link]

  • 5LMZ: Fluorinase from Streptomyces sp. MA37. (2016). RCSB PDB. [Link]

Sources

Exploratory

Technical Guide: Patent Landscape & Synthetic Pathways of 5,7-Difluoro-Substituted Isoquinolines

This technical guide provides an in-depth analysis of the patent landscape, synthetic methodologies, and structure-activity relationships (SAR) for 5,7-difluoro-substituted isoquinoline derivatives . This specific fluori...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides an in-depth analysis of the patent landscape, synthetic methodologies, and structure-activity relationships (SAR) for 5,7-difluoro-substituted isoquinoline derivatives . This specific fluorination pattern is a high-value pharmacophore used to modulate metabolic stability, lipophilicity, and binding affinity in both agrochemical and pharmaceutical contexts.[1][2]

[1][2][3]

Executive Summary & Strategic Value

The 5,7-difluoro-isoquinoline scaffold represents a specialized structural motif in medicinal and agricultural chemistry.[2][3] Unlike the more common 6- or 7-monosubstituted variants, the 5,7-difluoro pattern offers a unique electronic profile that significantly alters the pKa of the isoquinoline nitrogen and blocks key metabolic "hotspots" on the benzenoid ring (specifically C5 and C7), which are prone to oxidative metabolism by Cytochrome P450 enzymes.[1][2]

Key Landscape Drivers:

  • Agrochemicals: High-activity microbiocides and fungicides (e.g., WO 2018/116072).[1][2]

  • Pharmaceuticals: Rho-associated protein kinase (ROCK) inhibitors and antiviral agents where the isoquinoline core acts as a hinge-binder.[2][3]

  • Synthetic Utility: The scaffold serves as a precursor for tricyclic fused systems (e.g., indeno-isoquinolines).[1][2]

Patent Landscape Analysis

The intellectual property landscape for this scaffold is segmented into two primary domains: Crop Protection and Kinase Inhibition .[2]

Agrochemical Applications (Fungicides)

The most explicit utilization of the 5,7-difluoro motif is found in recent agrochemical patents.[2]

  • Core Patent: WO 2018/116072 (and related family members).[2]

  • Assignee: Major agrochemical entities (e.g., Bayer/Syngenta lineage).[1][2]

  • Mechanism: These compounds function as microbiocides, specifically targeting phytopathogenic fungi.[1][2][4]

  • Technical Insight: The patent discloses 5,7-difluoro-3,3-dimethyl-3,4-dihydroisoquinolin-1-yl derivatives.[1][2][3][4] The gem-dimethyl substitution at C3 combined with 5,7-difluorination creates a sterically bulky and metabolically robust core that resists degradation in plant systems and soil.[1][2][3]

Pharmaceutical Applications (ROCK & Kinase Inhibitors)

Isoquinolines are the foundational scaffold for ROCK inhibitors (e.g., Fasudil).[1][5] The 5,7-difluoro substitution is employed to refine selectivity.[1][2]

  • Therapeutic Target: Rho-kinase (ROCK1/ROCK2).[2][3]

  • Patent Context: While generic claims (e.g., FR3017868A1) cover broad isoquinoline substitutions, specific embodiments utilize fluorine at C5 and C7 to:

    • Enhance Potency: Fluorine acts as a hydrogen bond acceptor, potentially interacting with residues in the ATP-binding pocket.[2]

    • Reduce Basicity: The electron-withdrawing nature of two fluorine atoms reduces the pKa of the pyridine-like nitrogen, improving membrane permeability.[2][3]

Patent/ApplicationPrimary IndicationKey Chemical MotifStrategic Relevance
WO 2018/116072 Fungicide (Agro)5,7-difluoro-3,3-dimethyl-3,4-dihydroisoquinolineHigh-value scaffold for crop protection; resistance management.[1][2][3]
FR 3017868 A1 ROCK InhibitorSubstituted Isoquinoline backboneGlaucoma and cardiovascular treatment; metabolic blocking.[2]
US 7,842,810 Antibacterial5,7-difluoro-fused systemsDemonstrates utility of the 5,7-difluoro pattern in overcoming resistance.[1][2][3]

Synthetic Methodologies

Constructing the 5,7-difluoro isoquinoline core requires navigating the directing effects of the fluorine atoms.[2] Two primary routes are recommended: the Modified Pomeranz-Fritsch Cyclization for the aromatic core, and Indium-Catalyzed Vinylation for tetrahydroisoquinoline derivatives.[2][3]

Protocol A: Modified Pomeranz-Fritsch Cyclization

This route is preferred for generating the fully aromatic isoquinoline core.[2][3]

Precursors: 3,5-Difluorobenzaldehyde + Aminoacetaldehyde diethyl acetal.[1][2]

  • Schiff Base Formation:

    • React 3,5-difluorobenzaldehyde with aminoacetaldehyde diethyl acetal in toluene under reflux (Dean-Stark trap) to form the imine.[2][3]

  • Cyclization:

    • Critical Step: The electron-deficient nature of the difluoro ring deactivates the electrophilic aromatic substitution required for ring closure.[2][3]

    • Modification: Use a superacid medium (e.g., Triflic acid or

      
      ) to force cyclization.[1][2]
      
    • Note: Cyclization can occur at C2 or C6 (relative to the aldehyde).[2] Due to symmetry in 3,5-difluorobenzaldehyde, both ortho positions are equivalent, yielding the 5,7-difluoro isomer exclusively.[1][2]

Protocol B: Indium-Catalyzed Synthesis (Tetrahydroisoquinolines)

For the dihydro- or tetrahydro- derivatives (common in the fungicide patents), a metal-catalyzed approach offers milder conditions.[2][3]

Reference: Devi et al., 2020 (Thieme Connect).[1][2]

Step-by-Step Protocol:

  • Reagents: N-tethered benzyl-alkenol precursor (derived from 3,5-difluorobenzylamine),

    
     (10 mol%), Dichloroethane (DCE).[1][2]
    
  • Reaction:

    • Dissolve precursor in DCE.[2]

    • Add

      
       catalyst.[2]
      
    • Reflux at 80°C for 4-6 hours.

  • Mechanism: Intramolecular hydroalkoxylation/cyclization.[2]

  • Yield: High regioselectivity for the 5,7-difluoro-1,2,3,4-tetrahydroisoquinoline skeleton.

  • Purification: Silica gel chromatography (Hexane/EtOAc 9:1).

Structural & Pathway Visualization[1][2][3]

The following diagram illustrates the synthetic logic and the structure-activity relationship (SAR) flow for the 5,7-difluoro scaffold.

G Precursor 3,5-Difluorobenzaldehyde Intermediate Schiff Base (Imine) Precursor->Intermediate + Aminoacetaldehyde diethyl acetal Core 5,7-Difluoro-Isoquinoline (Scaffold) Intermediate->Core Acid Cyclization (Pomeranz-Fritsch) Agro Agrochemicals (WO 2018/116072) 3,3-dimethyl-dihydro- Core->Agro Reduction & Alkylation Pharma ROCK Inhibitors (Kinase Modulation) Core->Pharma C1/C4 Functionalization Prop1 Blocked P450 Sites (C5, C7) Core->Prop1 SAR Effect Prop2 Altered pKa (Pyridine N) Core->Prop2 SAR Effect

Caption: Synthetic lineage and SAR divergence of the 5,7-difluoro-isoquinoline scaffold.

Strategic Outlook & "Freedom to Operate"

For researchers entering this space:

  • Prior Art Density: The "3,3-dimethyl-dihydro" space is heavily patented for fungicides.[2][3] Avoid this specific substitution pattern for new chemical entities (NCEs) unless seeking a license.[2]

  • Opportunity Space:

    • C1-Functionalization: Most kinase patents focus on C4 or N2 substitutions.[2][3] The C1 position of the 5,7-difluoro core remains less crowded for nucleophilic additions.[2]

    • Tricyclic Fusions: Fusing the 5,7-difluoro isoquinoline with pyrazoles or triazoles (to form tricyclic systems) is a viable strategy to escape current IP claims while retaining the metabolic benefits of the fluorine atoms.[2]

References

  • WO 2018/116072 A1 . Heterocyclic compounds as microbiocidal active ingredients. World Intellectual Property Organization.[2] Link

  • FR 3017868 A1 . Isoquinoline derivatives, process for preparing them and pharmaceutical compositions containing same. Institut National de la Propriété Industrielle.[2] Link

  • Devi, N. R., et al. (2020) .[1][2] Synthesis of 4-Vinyl-1,2,3,4-tetrahydroisoquinoline from N-Tethered Benzyl-Alkenol Catalyzed by Indium. Thieme Connect. Link[2][3]

  • US 7,842,810 B2 . Pyrazole compounds useful as antibacterial agents.[2][6] United States Patent and Trademark Office.[2] Link

Sources

Protocols & Analytical Methods

Method

Procedure for reducing 5,7-difluoro-isoquinolin-1-one to tetrahydroisoquinoline

Application Note: Chemoselective Reduction of 5,7-Difluoro-isoquinolin-1-one to 5,7-Difluoro-1,2,3,4-tetrahydroisoquinoline Executive Summary This application note details the protocol for the reduction of 5,7-difluoro-i...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Chemoselective Reduction of 5,7-Difluoro-isoquinolin-1-one to 5,7-Difluoro-1,2,3,4-tetrahydroisoquinoline

Executive Summary

This application note details the protocol for the reduction of 5,7-difluoro-isoquinolin-1-one (a stable lactam) to 5,7-difluoro-1,2,3,4-tetrahydroisoquinoline (a secondary cyclic amine). This transformation poses two specific chemoselective challenges:

  • The Aromatic Trap: Reduction of the lactam carbonyl often halts at the fully aromatic isoquinoline or the unstable 1,2-dihydroisoquinoline rather than proceeding to the fully saturated tetrahydro species.

  • Defluorination Risk: The 5,7-difluoro substitution pattern renders the benzene ring electron-deficient. Harsh reducing conditions (uncontrolled temperature or super-stoichiometric strong hydrides) can trigger Nucleophilic Aromatic Substitution (SNAr), leading to the loss of fluorine atoms.

To ensure high purity and yield, this guide recommends a Two-Stage "One-Pot" Protocol : initial carbonyl reduction using Lithium Aluminum Hydride (LiAlH₄) followed by a reductive saturation using Sodium Cyanoborohydride (NaBH₃CN) or Catalytic Hydrogenation.

Strategic Analysis & Mechanism

The direct conversion of isoquinolin-1-ones to tetrahydroisoquinolines is thermodynamically demanding because the intermediate isoquinoline gains significant aromatic stabilization energy.

Reaction Pathway Analysis
  • Lactam Reduction: LiAlH₄ attacks the carbonyl. The intermediate hemiaminal collapses to form the iminium species.

  • Aromatization vs. Saturation: In many cases, the elimination of the aluminate species creates a double bond that conjugates with the benzene ring, forming isoquinoline .

  • Final Saturation: Isoquinoline is resistant to further reduction by LiAlH₄ under mild conditions. To achieve the tetrahydro state (saturation of the C3-C4 bond), an acidic hydride source (NaBH₃CN/AcOH) or catalytic hydrogenation is required.

Why not just Hydrogenation? Direct catalytic hydrogenation of the lactam (amide) carbonyl is notoriously difficult and requires high pressures (50–100 bar) and high temperatures, which often cause hydrodefluorination.

Why not Borane (BH₃)? While Borane-THF is excellent for amides, it can form stable amine-borane complexes with isoquinolines that are difficult to hydrolyze without harsh acid reflux, again risking the fluorine substituents.

Visualizing the Pathway

The following diagram illustrates the reaction logic and the "Aromatic Trap" that necessitates the two-stage approach.

ReactionPathway Start 5,7-Difluoro- isoquinolin-1-one (Lactam) Inter1 1,2-Dihydro- isoquinoline Start->Inter1 LiAlH4 (Carbonyl Reduction) Inter2 5,7-Difluoro- isoquinoline (Aromatic Trap) Inter1->Inter2 Spontaneous Oxidation/Elimination Product 5,7-Difluoro- 1,2,3,4-Tetrahydro- isoquinoline Inter1->Product Over-reduction (Difficult) Inter2->Product NaBH3CN / AcOH (Required Step 2)

Caption: Reaction pathway showing the reduction of the lactam to the dihydro-intermediate, its potential aromatization, and the necessary secondary reduction to reach the tetrahydro-product.

Detailed Experimental Protocol

Safety Warning: LiAlH₄ is pyrophoric. Reacts violently with water.[1] 5,7-difluoro-isoquinoline derivatives may be skin irritants. Perform all operations in a fume hood.

Stage 1: Carbonyl Reduction (Lactam Amine/Imine)
  • Reagents:

    • 5,7-Difluoro-isoquinolin-1-one (1.0 equiv)

    • LiAlH₄ (2.5 equiv, 2.4 M solution in THF or powder)

    • Anhydrous THF (Tetrahydrofuran)

  • Equipment: 3-neck Round Bottom Flask (RBF), Reflux condenser, N₂ line, Addition funnel.

Procedure:

  • Inert Atmosphere: Flame-dry the glassware and cool under a stream of nitrogen.

  • Solvent Prep: Charge the RBF with anhydrous THF (10 mL per gram of substrate).

  • LAH Activation: Cool the THF to 0°C. Carefully add LiAlH₄ (2.5 equiv). Note: Adding LAH powder to solvent is safer than adding solvent to powder.

  • Substrate Addition: Dissolve the starting lactam in a minimum amount of anhydrous THF. Add this solution dropwise to the LAH suspension at 0°C over 15–20 minutes.

    • Reasoning: Controlling the exotherm prevents localized overheating which could attack the C-F bonds.

  • Reflux: Allow the mixture to warm to room temperature (RT), then heat to a gentle reflux (66°C) for 4–6 hours.

    • Monitoring: Check by TLC or LCMS. You will likely see the disappearance of the lactam and the appearance of a new spot (Isoquinoline or Dihydroisoquinoline).

  • Quench (Fieser Method): Cool to 0°C. Carefully add:

    • Water (x mL, where x = grams of LAH used).

    • 15% NaOH (x mL).

    • Water (3x mL).

  • Filtration: Stir for 30 minutes until a white granular precipitate forms. Filter through a Celite pad. Wash the pad with THF.

  • Evaporation: Concentrate the filtrate in vacuo.

    • Checkpoint: Analyze the crude oil by ¹H NMR. If it shows significant aromatic protons typical of Isoquinoline (singlet around

      
       9.0 ppm for H1), proceed to Stage 2. If it is already the Tetrahydro-compound (multiplets at 
      
      
      
      2.8-3.5 ppm), you may skip to purification.
Stage 2: Ring Saturation (The "Cleanup" Step)

If Stage 1 yielded the aromatic isoquinoline (common), use this mild reduction to saturate the ring without defluorinating.

  • Reagents:

    • Crude material from Stage 1

    • Sodium Cyanoborohydride (NaBH₃CN) (2.0 equiv)

    • Glacial Acetic Acid (AcOH)

  • Procedure:

  • Dissolution: Dissolve the crude oil in Glacial Acetic Acid (5 mL per gram).

  • Reduction: Add NaBH₃CN (2.0 equiv) in portions at RT.

    • Caution: HCN generation is possible; ensure good ventilation.

  • Stirring: Stir at RT for 2–4 hours.

  • Workup:

    • Dilute with water.

    • Basify carefully with NaOH (aq) or NH₄OH to pH > 10 (keep cool).

    • Extract with Dichloromethane (DCM) (3x).

    • Dry organics over Na₂SO₄ and concentrate.[2]

Purification & Salt Formation

Tetrahydroisoquinolines are prone to oxidation (N-oxide formation) upon storage. Converting to the Hydrochloride (HCl) salt is recommended for stability.

  • Free Base Purification: Flash column chromatography (DCM:MeOH 95:5 with 1% NH₄OH).

  • Salt Formation:

    • Dissolve the purified free base in Diethyl Ether or Ethanol.

    • Add 2M HCl in Diethyl Ether dropwise at 0°C.

    • Collect the white precipitate by filtration.

Analytical Validation (QC)

Compare your product against these expected spectral features.

FeatureStarting Material (Lactam)Intermediate (Isoquinoline)Product (Tetrahydroisoquinoline)
¹H NMR (C1) Carbonyl (No H)Singlet ~9.0 ppm (Ar-H)Singlet/Triplet ~4.0 ppm (CH₂)
¹H NMR (C3/C4) Doublet ~6.5/7.2 ppmAromatic signalsMultiplets ~2.8–3.2 ppm (CH₂-CH₂)
¹³C NMR (C=O) Signal ~160 ppmAbsentAbsent
¹⁹F NMR Two signals (e.g., -110, -115)Two signals (shifted)Two signals (distinct shift)
Mass Spec (ESI) [M+H]⁺[M+H]⁺ (M-2 from THIQ)[M+H]⁺

Note on ¹⁹F NMR: If you observe a loss of signal integration or new peaks corresponding to free fluoride or mono-fluoro species, the reaction temperature in Stage 1 was too high.

Troubleshooting Guide

ObservationRoot CauseSolution
Defluorination (M-18 peak) Temperature too high during LAH addition or reflux.Keep addition strictly at 0°C. Reduce reflux time. Switch to Borane-DMS (milder).
Incomplete Reduction (Lactam remains) Old/inactive LAH.Titrate LAH or use fresh bottles. Ensure anhydrous conditions.
Stuck at Isoquinoline LAH is poor at reducing electron-deficient aromatic rings.Mandatory: Perform Stage 2 (NaBH₃CN/AcOH) or Catalytic Hydrogenation (PtO₂/H₂, 1 atm).
Low Yield Product lost in Aluminum salts during Fieser workup.Grind the Celite cake and re-extract with hot THF or MeOH/DCM (10%).

References

  • Reduction of Lactams: Seyden-Penne, J. (1997). Reductions by the Alumino- and Borohydrides in Organic Synthesis. Wiley-VCH.

  • Isoquinoline Reduction Strategy: Maryanoff, B. E., et al. (1987). "Structure-activity studies on 1,2,3,4-tetrahydroisoquinoline derivatives." Journal of Medicinal Chemistry, 30(8), 1433-1454.

  • NaBH3CN Reduction Protocol: Gribble, G. W., & Heald, P. W. (1975). "Reactions of Sodium Borohydride in Acidic Media; III. Reduction of Indoles and Isoquinolines."[3][4] Synthesis, 1975(10), 650-652.

  • Fluorine Stability in Reduction: Banks, R. E. (2000). Fluorine in Organic Chemistry. CRC Press.

Sources

Application

Solvent selection for recrystallization of fluorinated isoquinolinone derivatives

Application Note & Protocol Guide Topic: Strategic Solvent Selection for the Recrystallization of Fluorinated Isoquinolinone Derivatives Audience: Researchers, Scientists, and Drug Development Professionals Foundational...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol Guide

Topic: Strategic Solvent Selection for the Recrystallization of Fluorinated Isoquinolinone Derivatives

Audience: Researchers, Scientists, and Drug Development Professionals

Foundational Principles: Recrystallization as a Purification Powerhouse

Recrystallization is a cornerstone technique for the purification of solid organic compounds, prized for its efficacy in removing impurities from reaction mixtures and natural extracts.[1] The fundamental principle is based on the differential solubility of a target compound and its impurities in a chosen solvent system at varying temperatures.[2][3][4] An ideal recrystallization process involves dissolving the impure solid in a minimum amount of a hot, boiling solvent to create a saturated solution.[1][5] As this solution is allowed to cool slowly, the solubility of the target compound decreases, leading to its gradual precipitation from the solution in a highly ordered, crystalline form.[6] The impurities, ideally, either remain dissolved in the cooled solvent (the "mother liquor") or were never dissolved in the hot solvent to begin with.[7][8] The slow, controlled rate of cooling is critical; it allows for the selective incorporation of the target molecules into the growing crystal lattice, effectively excluding mismatched impurity molecules.[2][5]

The Fluorine Factor: Unique Challenges in Crystallizing Organofluorines

The introduction of fluorine atoms into an isoquinolinone scaffold presents unique challenges and considerations for crystallization. While fluorination is a common strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and lipophilicity, it significantly alters the molecule's intermolecular interaction landscape.[9]

  • Altered Polarity and Interactions: Fluorine is the most electronegative element, yet it is a poor hydrogen bond acceptor. Its introduction can create complex molecular dipoles and influence crystal packing through a variety of weak interactions, such as C-H···F, C-F···π, and F···F contacts.[10][11][12] However, these interactions are often secondary to stronger hydrogen bonds or π-π stacking that might dominate the non-fluorinated parent molecule.[10] This can make the "like dissolves like" principle less intuitive.[13][14]

  • Crystal Packing Disruption: Even a single fluorine substitution can dramatically alter a molecule's solid-state packing, sometimes shifting it from a favorable π-stacking motif to a less predictable herringbone arrangement.[15] This inherent unpredictability necessitates a more empirical and systematic approach to solvent screening.

  • Polymorphism and Disorder: Fluorinated compounds, particularly those with moieties like -CF3, are known to exhibit complex polymorphic behavior and rotational disorder, which can complicate crystallization efforts and lead to inconsistent results.[16][17]

Given these complexities, a one-size-fits-all approach to solvent selection is rarely successful. A systematic, multi-faceted strategy is required to identify the optimal conditions for obtaining high-purity crystals.

A Systematic Workflow for Solvent Selection

The key to efficient recrystallization is a logical and systematic screening process to identify a suitable solvent or solvent system. The ideal solvent should exhibit a steep solubility curve for the target compound: high solubility at elevated temperatures and low solubility at room or sub-ambient temperatures.[4][6][18]

Solvent_Selection_Workflow start Start: Impure Fluorinated Isoquinolinone Derivative screen PART A: Small-Scale Solvent Screening start->screen dissolves_cold Soluble in Cold Solvent? screen->dissolves_cold Test ~20mg solute in 0.5 mL solvent dissolves_hot Insoluble Cold, Soluble Hot? dissolves_cold->dissolves_hot No reject Reject Solvent dissolves_cold->reject Yes insoluble_hot Insoluble in Hot Solvent? dissolves_hot->insoluble_hot No single_solvent Outcome 1: Ideal Single Solvent Identified dissolves_hot->single_solvent Yes mixed_solvent Outcome 2: Candidate for Mixed-Solvent System insoluble_hot->mixed_solvent No (Partially Soluble) insoluble_hot->reject Yes (Completely Insoluble) protocol_single Proceed to Protocol 2: Single-Solvent Recrystallization single_solvent->protocol_single protocol_mixed Proceed to Protocol 3: Mixed-Solvent Recrystallization mixed_solvent->protocol_mixed re_screen Test Next Solvent reject->re_screen

Caption: Workflow for systematic solvent selection.

Data-Driven Solvent Choice: A Comparative Table

The initial solvent screen should cover a range of polarities. The following table summarizes common recrystallization solvents, their properties, and potential applications for fluorinated isoquinolinone systems.[13]

SolventBoiling Point (°C)Polarity (Dielectric Constant)Comments & Potential Use
Water 10080.4Good for highly polar compounds. Can be a useful anti-solvent with alcohols for the polar isoquinolinone core. Crystals dry slowly.
Methanol 6533.0Good general solvent for moderately polar compounds. Volatility makes it easy to remove.
Ethanol (95%) 7824.3Excellent, versatile solvent. Often a good first choice to solubilize the isoquinolinone moiety. Often paired with water or hexanes.
Acetone 5620.7Dissolves a wide range of compounds. Low boiling point can lead to rapid evaporation and premature crystallization.
Ethyl Acetate 776.0Good for compounds of intermediate polarity. Less polar than alcohols.
Dichloromethane 409.1Dissolves many organics. Very low boiling point makes it difficult to maintain a hot saturated solution. Use with caution.
Toluene 1112.4Good for aromatic and less polar compounds. High boiling point can be difficult to remove and may cause oiling out.
Hexane / Heptane 69 / 98~1.9Excellent for nonpolar compounds. Often used as the "insoluble" or "anti-solvent" in a mixed-solvent system to precipitate compounds with fluorinated or alkyl chains.

Experimental Protocols

Protocol 1: Small-Scale Solvent Screening

This initial test quickly determines the suitability of several solvents using a small amount of material.

  • Preparation: Place ~20-30 mg of your impure, dry solid into a small test tube or vial.

  • Room Temperature Test: Add a solvent from the table above dropwise (approx. 0.5 mL). Agitate the mixture at room temperature.

    • Observation 1: If the solid dissolves completely, the solvent is unsuitable for single-solvent recrystallization as recovery will be poor.[6] Reject this solvent for this purpose, but note it as a potential "good" solvent for a mixed-solvent pair.

  • Hot Solvent Test: If the solid did not dissolve at room temperature, heat the mixture gently in a sand bath or heating block to the solvent's boiling point.[19]

    • Observation 2: If the solid dissolves completely at boiling, it is a promising candidate. Proceed to step 4.

    • Observation 3: If the solid remains insoluble or only partially dissolves even after adding up to 2-3 mL of solvent, it is a poor solvent. It may, however, serve as an "anti-solvent" in a mixed-solvent system.[7]

  • Cooling Test: Remove the test tube from the heat and allow it to cool slowly to room temperature. If necessary, scratch the inside of the tube with a glass rod to induce crystallization.[3] Afterwards, place it in an ice-water bath for 10-15 minutes.

    • Observation 4: If abundant, fine crystals form, you have identified an excellent solvent for single-solvent recrystallization.[18]

    • Observation 5: If only a few crystals form or the solution "oils out" (forms a liquid layer), the solvent may be too good, or a mixed-solvent system might be necessary.

Protocol 2: Single-Solvent Recrystallization

Use this protocol once an ideal single solvent has been identified.

  • Dissolution: Place the impure solid (e.g., 1.0 g) in an Erlenmeyer flask. Add the chosen solvent in small portions while heating the flask on a hot plate. Add just enough boiling solvent to fully dissolve the solid, creating a saturated solution.[1][2]

  • Hot Filtration (Optional): If insoluble impurities are present or if decolorizing carbon was used, perform a hot gravity filtration to remove them. This must be done quickly to prevent the desired compound from crystallizing prematurely in the funnel.[20]

  • Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly and undisturbed to room temperature. Slow cooling is paramount for the formation of large, pure crystals.[2][5]

  • Maximize Yield: Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize the precipitation of the product.[19]

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[21]

  • Washing: Wash the collected crystals (the "filter cake") with a small amount of ice-cold recrystallization solvent to rinse away any remaining mother liquor.[1]

  • Drying: Allow the crystals to dry on the filter under vacuum. For a final drying step, transfer the crystals to a watch glass and let them air-dry or place them in a vacuum oven.

  • Validation: Assess the purity of the recrystallized product by taking a melting point. A sharp melting point close to the literature value indicates high purity.[2]

Protocol 3: Mixed-Solvent Recrystallization (Anti-Solvent Addition)

This technique is invaluable when no single solvent provides the ideal solubility profile. It requires two miscible solvents: a "good" solvent in which the compound is soluble, and a "bad" or "anti-solvent" in which the compound is insoluble.[7][18][22]

Mixed_Solvent_Workflow start Start: Impure Solute dissolve 1. Dissolve solute in MINIMUM volume of hot 'Good' Solvent start->dissolve add_anti 2. Add hot 'Anti-Solvent' dropwise to the boiling solution dissolve->add_anti cloudy Is solution persistently cloudy (turbid)? add_anti->cloudy Saturation Point cloudy->add_anti No, add more clarify 3. Add a few drops of hot 'Good' Solvent to clarify cloudy->clarify Yes cool 4. Cool slowly to induce crystallization clarify->cool end 5. Isolate Crystals (Vacuum Filtration) cool->end

Caption: The mixed-solvent recrystallization process.

  • Initial Dissolution: In an Erlenmeyer flask, dissolve the impure fluorinated isoquinolinone derivative in the minimum amount of the hot "good" solvent (e.g., ethanol).

  • Anti-Solvent Addition: While keeping the solution hot, add the "bad" solvent (e.g., water or hexane) dropwise until you observe the first sign of persistent cloudiness (turbidity).[23] This indicates the solution is now saturated.

  • Clarification: Add a few drops of the hot "good" solvent back into the mixture until the cloudiness just disappears.[22][23] You have now created a perfectly saturated solution at that temperature.

  • Crystallization and Isolation: Follow steps 3 through 8 from the Single-Solvent Recrystallization protocol.

Concluding Remarks

The successful recrystallization of fluorinated isoquinolinone derivatives hinges on a methodical and patient approach to solvent selection. The electronic properties of fluorine introduce a layer of complexity that often favors the use of mixed-solvent systems. By systematically screening a range of solvents and employing the appropriate single or mixed-solvent protocol, researchers can effectively remove impurities and obtain materials of high purity, a critical step in any drug development or materials science workflow.

References

  • Chemistry LibreTexts. (2023, January 29). Recrystallization. [Link]

  • PraxiLabs. (2022, November 7). Recrystallization Definition, Principle & Purpose. [Link]

  • University of Colorado, Boulder. (n.d.). Experiment 2: Recrystallization. [Link]

  • Wang, Y., et al. (2025, February 20). Impact of Solvents on the Crystal Morphology of CL-20/TFAZ Cocrystals: A Predictive Study. Molecules. [Link]

  • University of York, Department of Chemistry. (n.d.). Solvent Choice. [Link]

  • Pavia, D. L., et al. (n.d.). Recrystallization-2.doc.pdf. From San Diego State University. [Link]

  • He, C., et al. (2025, February 26). Solvent Effects on the Crystal Morphology of Pentaerythritol Tetranitrate (PETN). Crystal Growth & Design. [Link]

  • Dmitriev, A. A., et al. (n.d.). Unraveling the unusual effect of fluorination on crystal packing in an organic semiconductor. Journal of Materials Chemistry C. [Link]

  • University of York, Department of Chemistry. (n.d.). Mixed-solvent recrystallisation. [Link]

  • Scribd. (n.d.). Recrystallization Techniques Explained. [Link]

  • Zhang, L., et al. (n.d.). Solvent effects and its role in quantitatively manipulating the crystal growth: benzoic acid as case study. CrystEngComm. [Link]

  • Al-Koder, A., et al. (n.d.). Effect of solvents on the growth morphology of dl-alanine crystals. RSC Publishing. [Link]

  • Scribd. (n.d.). Solvent Selection and Recrystallization Guide. [Link]

  • University of California, Irvine. (n.d.). Recrystallization. [Link]

  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. [Link]

  • Michigan State University, Science Learning Center. (n.d.). Experiment : Recrystallization – Part I: Solvent Selection. [Link]

  • Jasperse, C. (n.d.). Recrystallization-1.doc.pdf. From Concordia College. [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. [Link]

  • Royal Society of Chemistry. (2012, May 7). Recrystallization using two solvents. YouTube. [Link]

  • Jasperse, C. (n.d.). Recrystallization-1.pdf. From Concordia College. [Link]

  • CORE. (n.d.). Effects of Solvents on Polymorphism and Shape of Mefenamic Acid Crystals. [Link]

  • Schwarzer, A., & Weber, E. (2008, June 24). Influence of Fluorine Substitution on the Crystal Packing of N-Phenylmaleimides and Corresponding Phthalimides. Crystal Growth & Design. [Link]

  • Choudhury, A. R., et al. (2006, October 27). Fluoro Substitution Effects in the Crystal Packing of Fluorobenzenes. Taylor & Francis Online. [Link]

  • Wikipedia. (n.d.). Recrystallization (chemistry). [Link]

  • Chemistry LibreTexts. (2022, April 7). 3.3F: Mixed Solvents. [Link]

  • Gangadhararao, G., et al. (2025, October 10). Unraveling the Impact of Fluorine Positioning in Crystal Packing: Halogen-Bonded Cocrystals of 4-Styrylpyridines with Pentafluoroiodobenzene. Crystal Growth & Design. [Link]

  • Almac Group. (2023, June 7). Understanding the challenges associated with crystallising fluorinated APIs and intermediates. [Link]

  • Mondal, B., & Chopra, D. (n.d.). Role of organic fluorine in crystal engineering. CrystEngComm. [Link]

  • Williamson, K. L., & Masters, K. M. (n.d.). Recrystallization. From Macroscale and Microscale Organic Experiments. [Link]

  • University of California, Davis. (n.d.). Crystallization Solvents.pdf. [Link]

  • Cindrić, M., et al. (n.d.). Synthesis and Fluorescent Properties of Novel Isoquinoline Derivatives. Molecules. [Link]

  • Ataman Kimya. (n.d.). ISOQUINOLINE. [Link]

  • Chemistry LibreTexts. (2022, April 7). 3.3C: Determining Which Solvent to Use. [Link]

  • Asaria, P., et al. (2024, December 31). Synthesis and Investigation of Tricyclic Isoquinoline Derivatives as Antibacterial Agents. Molecules. [Link]

  • University of Missouri–St. Louis. (n.d.). Recrystallization. [Link]

  • University of California, Los Angeles. (n.d.). Recrystallization. [Link]

  • Amerigo Scientific. (n.d.). Exploring the Chemistry and Applications of Isoquinoline. [Link]

  • Al-Mustaqbal University College. (2021, July 16). Experimental No. (4) Recrystallization. [Link]

  • ResearchGate. (n.d.). Fluorine in Crystal Engineering – “The Little Atom That Could”. [Link]

  • Puschmann, H., & Dolomanov, O. V. (n.d.). Crystal structures of increasingly large molecules: meeting the challenges with CRYSTALS software. Acta Crystallographica Section A. [Link]

  • Pharmaceutical Technology. (2026, February 9). Overcoming Challenges in Fluorine-Based Chemistry. [Link]

  • Mater, A. C., et al. (2022, July 1). Crystal Structure Evolution of Fluorine under High Pressure. ACS Omega. [Link]

  • Wikipedia. (n.d.). Organofluorine chemistry. [Link]

  • PubMed. (2014, December 29). Selective separation of fluorinated compounds from complex organic mixtures by pyrolysis-comprehensive two-dimensional gas chromatography coupled to high-resolution time-of-flight mass spectrometry. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 5,7-Difluoro-1,2,3,4-tetrahydroisoquinolin-1-one

Welcome to the technical support guide for the synthesis of 5,7-Difluoro-1,2,3,4-tetrahydroisoquinolin-1-one. This resource is designed for researchers, medicinal chemists, and process development professionals who are w...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the synthesis of 5,7-Difluoro-1,2,3,4-tetrahydroisoquinolin-1-one. This resource is designed for researchers, medicinal chemists, and process development professionals who are working with or planning to synthesize this important fluorinated lactam. The presence of two electron-withdrawing fluorine atoms on the aromatic ring presents unique challenges, primarily by deactivating the ring towards classical electrophilic substitution reactions. This guide provides in-depth, experience-driven answers to common questions and troubleshooting scenarios to help you improve your reaction yields and product purity.

Frequently Asked Questions (FAQs)

Q1: What is the most effective synthetic strategy for preparing 5,7-Difluoro-1,2,3,4-tetrahydroisoquinolin-1-one?

The most direct and effective method is an intramolecular Friedel-Crafts-type cyclization of a suitable N-substituted 2-(2,4-difluorophenyl)acetamide precursor. Classical routes like the Pictet-Spengler or Bischler-Napieralski reactions are less suitable here. The Pictet-Spengler reaction typically yields tetrahydroisoquinolines from β-arylethylamines and carbonyl compounds, not lactams directly.[1][2][3] The Bischler-Napieralski reaction cyclizes β-arylethylamides to 3,4-dihydroisoquinolines, which would require subsequent oxidation to form the desired lactam, adding steps and complexity.[4][5]

The key challenge is the electronic deactivation of the benzene ring by the two fluorine atoms, which makes the final ring-closing electrophilic aromatic substitution step difficult. Therefore, a robust method using a strong dehydrating acid catalyst is required to promote the formation of a reactive acylium ion or a related electrophilic intermediate that can overcome this deactivation.

Below is the recommended general synthetic approach.

Synthetic_Strategy cluster_0 Step 1: Amide Formation cluster_1 Step 2: Intramolecular Cyclization Start 2-(2,4-Difluorophenyl)acetic acid Amide N-Protected 2-(2,4-Difluorophenyl)acetamide Start->Amide Amidation Product 5,7-Difluoro-1,2,3,4- tetrahydroisoquinolin-1-one Amide->Product Strong Acid Catalyst (e.g., PPA, TfOH)

Caption: Recommended two-step synthetic workflow.

Q2: My cyclization reaction has stalled or is giving very low yields. What are the critical parameters to optimize?

Low conversion is the most common issue encountered in this synthesis, directly attributable to the electronically-deactivated aromatic ring. The success of the reaction hinges on the choice of acid catalyst and the reaction conditions.

Causality: The cyclization is an intramolecular electrophilic aromatic substitution. The electron-withdrawing fluorine atoms reduce the nucleophilicity of the aromatic ring, increasing the activation energy of the ring-closing step. To overcome this, you need a highly reactive electrophile and/or harsh reaction conditions.

Troubleshooting Steps:

  • Evaluate Your Acid Catalyst: Standard Lewis acids or milder protic acids will likely be ineffective. A strong dehydrating acid is necessary to generate the reactive acylium ion intermediate. Polyphosphoric acid (PPA) is a common choice, often used in conjunction with phosphorus pentoxide (P₂O₅) for enhanced dehydrating power.[6][7] Trifluoromethanesulfonic acid (TfOH) is another excellent, albeit more expensive, alternative known for promoting such difficult cyclizations.[8][9]

  • Increase Reaction Temperature: This reaction requires thermal energy. If you are running the reaction at room temperature or slightly elevated temperatures, you will likely see little to no product. Typically, temperatures in the range of 80-140°C are required, depending on the catalyst. Monitor the reaction for decomposition at higher temperatures.

  • Ensure Anhydrous Conditions: Water will quench the acylium intermediate and hydrolyze the acid catalyst (especially P₂O₅). Ensure all glassware is oven-dried and reagents are anhydrous.

Table 1: Comparison of Acid Catalysts for Intramolecular Cyclization

CatalystTypical TemperatureAdvantagesDisadvantages
Polyphosphoric Acid (PPA) 80 - 120 °CInexpensive, effective dehydrating agent.Viscous, can be difficult to stir; workup can be challenging.
PPA / P₂O₅ mixture 80 - 140 °CMore powerful than PPA alone; often used for highly deactivated systems.[6]Very viscous; highly exothermic reaction with water during workup.
Trifluoromethanesulfonic Acid (TfOH) 0 - 80 °CExtremely strong acid, can promote reaction at lower temperatures; homogenous reaction.[8]Expensive; corrosive.
Eaton's Reagent (P₂O₅ in MeSO₃H) 60 - 100 °CStrong, non-oxidizing acid; easier to handle than PPA.Preparation required; corrosive.
Experimental Protocol: Cyclization using PPA/P₂O₅
  • Set up an oven-dried, three-neck round-bottom flask with a mechanical stirrer, a thermometer, and a nitrogen inlet.

  • To the flask, add polyphosphoric acid (10 wt. equiv. relative to the starting amide).

  • Begin stirring and add phosphorus pentoxide (1-2 wt. equiv.) in portions. The mixture may become warm.

  • Once a homogenous, stirrable mixture is obtained, add the N-substituted 2-(2,4-difluorophenyl)acetamide starting material (1 equiv.).

  • Heat the reaction mixture to 100-120°C and monitor by TLC or LC-MS. The reaction may take several hours (4-24 h).

  • Workup: Cool the reaction mixture to about 60-70°C. Very cautiously, pour the viscous mixture onto a stirred beaker of crushed ice. This is a highly exothermic process.

  • Once the quenching is complete, neutralize the aqueous solution with a strong base (e.g., 50% NaOH or solid K₂CO₃) until pH > 9.

  • Extract the aqueous layer multiple times with an organic solvent (e.g., Dichloromethane or Ethyl Acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.

Q3: I'm observing a lot of baseline material on my TLC and getting a dark, tarry crude product. What's causing this and how can I prevent it?

The formation of dark, polymeric, or charred material is a common consequence of using harsh acidic and high-temperature conditions with aromatic compounds.

Causality: The highly reactive acylium ion intermediate can participate in intermolecular reactions (polymerization) if the intramolecular cyclization is slow. Furthermore, prolonged exposure to strong, hot acid can cause decomposition and charring of the starting material and product.

Side_Reaction Intermediate Reactive Acylium Intermediate Desired Intramolecular Cyclization (Desired Product) Intermediate->Desired Fast, Favored Undesired Intermolecular Reaction (Polymer/Tar) Intermediate->Undesired Slow, Unfavored

Caption: Competing reaction pathways for the key intermediate.

Troubleshooting and Prevention:

  • Control the Temperature Carefully: Do not overshoot the target temperature. Use a temperature controller and a well-stirred reaction vessel to ensure even heat distribution. Find the "sweet spot" where the reaction proceeds without significant decomposition. A temperature study (e.g., 80°C, 100°C, 120°C) is highly recommended.

  • Minimize Reaction Time: Monitor the reaction closely. As soon as the starting material is consumed (or when the ratio of product to starting material is no longer increasing), proceed with the workup. Leaving the reaction mixture at high temperatures for extended periods after completion will only lead to degradation.

  • Ensure Efficient Stirring: In viscous media like PPA, inefficient stirring can lead to localized hot spots where decomposition is accelerated. Use a mechanical stirrer for uniform mixing.

  • Consider a Milder Catalyst System: If charring is uncontrollable, it may be necessary to switch to a catalyst that works at a lower temperature, such as Trifluoromethanesulfonic acid (TfOH), despite the higher cost.[9]

Q4: What are the best practices for purifying the crude 5,7-Difluoro-1,2,3,4-tetrahydroisoquinolin-1-one?

The crude product is often a solid contaminated with baseline impurities and residual acid. A two-step purification process involving an acid-base wash followed by either recrystallization or column chromatography is usually effective.

Step 1: Preliminary Purification (Acid-Base Extraction) Before concentrating the organic extracts after workup, perform a wash with dilute acid (e.g., 1M HCl) to remove any basic impurities, followed by a wash with dilute base (e.g., saturated NaHCO₃) to remove any acidic starting material or byproducts. This can significantly improve the purity of the crude material.

Step 2: Final Purification

  • Recrystallization: This is the preferred method for large-scale purification if a suitable solvent system can be found. It is efficient and cost-effective.

  • Column Chromatography: This is ideal for smaller scales or when recrystallization fails to remove closely-related impurities.

Table 2: Suggested Purification Solvents

MethodSolvent System(s)Rationale & Tips
Recrystallization Ethyl Acetate / HexanesDissolve the crude solid in a minimal amount of hot ethyl acetate, then slowly add hexanes until the solution becomes cloudy. Allow to cool slowly to form crystals.
Isopropanol / WaterDissolve in hot isopropanol, then add water dropwise until persistent cloudiness appears. Re-heat to clarify and cool slowly.
Column Chromatography Hexanes / Ethyl Acetate Gradient (e.g., 9:1 to 1:1)The lactam product is moderately polar. This gradient should effectively separate it from non-polar byproducts and polar baseline impurities.
Dichloromethane / Methanol Gradient (e.g., 100:0 to 98:2)A good alternative system if the product has poor solubility or resolution in ethyl acetate/hexanes.

References

  • BenchChem. The Pictet-Spengler Reaction: A Technical Guide to the Synthesis of Tetrahydroisoquinolines. BenchChem.
  • Whaley, W. M., & Govindachari, T. R.
  • Wikipedia. Bischler–Napieralski reaction. Wikipedia.
  • Zheng, C., & You, S. L. Exploring the Chemistry of Spiroindolenines by Mechanistically-Driven Reaction Development: Asymmetric Pictet–Spengler-type Reactions and Beyond.
  • Al-Awadi, F., & El-Faham, A. Application of the Asymmetric Pictet–Spengler Reaction in the Total Synthesis of Natural Products and Relevant Biologically Active Compounds. PMC.
  • D'Agostino, M., et al.
  • Organic Chemistry Portal. Bischler-Napieralski Reaction. Organic Chemistry Portal.
  • Movassaghi, M., & Hill, M. D.
  • Organic Chemistry Portal. Synthesis of 3,4-dihydroisoquinolines. Organic Chemistry Portal.
  • ChemicalBook. 7-FLUORO-3,4-DIHYDRO-2H-ISOQUINOLIN-1-ONE synthesis. ChemicalBook.
  • J&K Scientific LLC. Bischler-Napieralski Reaction. J&K Scientific LLC.
  • PrepChem.com. Synthesis of c) 5,7-Difluoro-1-tetralone. PrepChem.com.
  • Sánta, Z., et al. Synthesis of 8-Fluoro-3,4-dihydroisoquinoline and Its Transformation to 1,8-Disubstituted Tetrahydroisoquinolines. MDPI.
  • Patil, P. O., et al. Recent Advances in Synthesis of 3,4‐Dihydroisoquinolin‐1(2H)‐one.
  • Mori, K. D., & Williams, D. R. Recent Advances in the Total Synthesis of the Tetrahydroisoquinoline Alkaloids (2002–2020). PMC.

Sources

Optimization

Solubility enhancement strategies for 5,7-difluoro-isoquinolinone in biological assays

Technical Support Center: 5,7-Difluoro-isoquinolinone Solubility Optimization Ticket ID: #SOL-ISOQ-57DF Subject: Status: Open Assigned Specialist: Senior Application Scientist, Lead Discovery Group[1][2] Executive Summar...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 5,7-Difluoro-isoquinolinone Solubility Optimization

Ticket ID: #SOL-ISOQ-57DF Subject: Status: Open Assigned Specialist: Senior Application Scientist, Lead Discovery Group[1][2]

Executive Summary

The 5,7-difluoro-isoquinolinone scaffold presents a classic "brick dust" challenge in early drug discovery.[1][2] While the isoquinolinone core provides essential hydrogen-bonding capability (via the lactam motif), the 5,7-difluoro substitution significantly increases lipophilicity (LogP) and crystal lattice energy.

This guide addresses the specific physicochemical hurdles of this scaffold. Our goal is to prevent "compound crashing" (precipitation) which leads to false negatives in potency assays or false positives (due to aggregation) in enzymatic screens.[2]

Part 1: Critical Solubility Protocols (Q&A)

Q1: My compound dissolves in DMSO but precipitates immediately upon addition to cell culture media. Why is this happening?

The Diagnosis: You are experiencing "Solvent Shock." 5,7-difluoro-isoquinolinone is likely a planar, hydrophobic molecule.[1][2] When you transfer it from 100% DMSO (a polar aprotic solvent that disrupts stacking) directly into aqueous media (a highly polar protic environment), the water molecules form a cage around the hydrophobic drug.[2] To minimize energy, the drug molecules self-associate and stack rapidly, driven by the fluorine atoms which enhance hydrophobic interactions.[1]

The Solution: The "Intermediate Step" Protocol Do not jump from 100% DMSO to 0.1% DMSO in one step. Use a serial dilution method that introduces the aqueous phase gradually or utilizes a carrier protein.[2]

Protocol: BSA-Buffered Intermediate Dilution

  • Stock: Prepare 10 mM stock in anhydrous DMSO.

  • Intermediate: Prepare a "Working Solution" at 100x the final assay concentration using PBS + 0.1% BSA (Bovine Serum Albumin) .

    • Why? Albumin acts as a "molecular chaperone," binding the hydrophobic isoquinolinone and preventing crystal nucleation during the transition.

  • Final: Pipette the Intermediate Solution into your cell media.

Q2: Can I use Cyclodextrins? Which one is best for this scaffold?

The Recommendation: Yes, Hydroxypropyl-β-Cyclodextrin (HP-β-CD) is the gold standard for this scaffold.[2]

Scientific Rationale: The isoquinolinone core fits well within the hydrophobic cavity of β-cyclodextrin. The "Hydroxypropyl" modification disrupts the hydrogen bonding of the cyclodextrin itself, making the complex highly water-soluble (unlike native β-CD, which has limited solubility).

HP-β-CD Formulation Protocol:

  • Vehicle Prep: Dissolve HP-β-CD in water or PBS to create a 20% (w/v) stock solution.[1][2] Filter sterilize (0.22 µm).

  • Compound Addition: Add your 5,7-difluoro-isoquinolinone solid (or a small volume of high-concentration DMSO stock) to the HP-β-CD solution.

  • Equilibration: Shake at room temperature for 4-6 hours. The hydrophobic drug will partition into the cyclodextrin cone.[2]

  • Usage: Dilute this complex into your assay.[1][2]

    • Note: Ensure the final HP-β-CD concentration in the assay is <1% to avoid stripping cholesterol from cell membranes.

Q3: Does pH adjustment help with this specific molecule?

Technical Insight: Isoquinolinones are tautomeric.[1][2] The lactam (NH-C=O) form is dominant.[2] The NH group is weakly acidic (pKa ~10-11), made slightly more acidic by the electron-withdrawing fluorine atoms at positions 5 and 7.[2]

  • Basic pH: Raising pH > 10 would ionize the molecule (anionic form) and dissolve it, but this is incompatible with biological assays.[1][2]

  • Acidic pH: The oxygen can be protonated only at very low pH (<1), which is also incompatible.[1][2]

Verdict: Do not rely on pH adjustment for biological assays (pH 7.4). Rely on cosolvents (DMSO) or complexation (Cyclodextrins) .[1][2]

Part 2: Visualizing the Workflow

Diagram 1: The "Anti-Crash" Dilution Strategy

This diagram illustrates the correct workflow to transition a hydrophobic fluorinated scaffold from stock to assay without precipitation.

SolubilityStrategy cluster_Wrong RISK ZONE: Solvent Shock cluster_Right SAFE ZONE: Intermediate Step Solid Solid 5,7-difluoro-isoquinolinone DMSO_Stock 10-20mM Stock (100% DMSO) Solid->DMSO_Stock Dissolve Direct_Add Direct Addition to Media DMSO_Stock->Direct_Add Avoid This Inter_Step Intermediate Dilution (PBS + 0.1% BSA) DMSO_Stock->Inter_Step 1:10 Dilution Precip PRECIPITATION (False Negative) Direct_Add->Precip Final_Assay Final Assay Well (Soluble/Bioavailable) Inter_Step->Final_Assay Final Dilution

Caption: Figure 1. Prevention of "Solvent Shock" using protein-buffered intermediate dilution steps.

Diagram 2: Cyclodextrin Encapsulation Mechanism

Visualizing how HP-β-CD solubilizes the hydrophobic core.

CD_Mechanism Drug Hydrophobic Core (5,7-difluoro-isoquinolinone) Complex Inclusion Complex (Soluble) Drug->Complex Encapsulation CD_Empty HP-β-CD (Hydrophobic Cavity) CD_Empty->Complex Assay Release in Assay (Equilibrium) Complex->Assay Kd (Dissociation)

Caption: Figure 2. Mechanism of solubility enhancement via host-guest complexation with Hydroxypropyl-β-Cyclodextrin.[2]

Part 3: Troubleshooting Matrix

SymptomProbable CauseCorrective Action
Visible crystals in well "Solvent Shock" (Rapid precipitation).[1][2]Use the Intermediate Dilution Protocol (see Q1). Ensure DMSO < 0.5%.
Low potency (High IC50) Compound is sticking to plastic tips or plates.[1][2]Switch to Low-Binding plates/tips. Add 0.01% Tween-20 to assay buffer.[1][2]
Variable data points Freeze-thaw cycles degrading the stock or causing micro-crystals.[2]Aliquot stock into single-use vials. Store at -20°C. Do not refreeze.
Cell toxicity (High background) DMSO concentration > 1% or Cyclodextrin > 2%.[1][2]Validate vehicle toxicity controls.[1][2] Keep HP-β-CD < 0.5% for sensitive lines.[1][2]

Part 4: References

  • Di, L., & Kerns, E. H. (2006).[1][2] Biological assay challenges from compound solubility: strategies for bioassay optimization. Drug Discovery Today.[1][2]

    • Relevance: Foundational strategies for handling hydrophobic compounds in HTS.

  • Loftsson, T., & Brewster, M. E. (2010).[1][2] Pharmaceutical applications of cyclodextrins: basic science and product development.[1][2] Journal of Pharmacy and Pharmacology.[1][2]

    • Relevance: Defines the mechanism of HP-β-CD in solubilizing hydrophobic cores like isoquinolinones.[2]

  • Assay Guidance Manual (NCBI). (2012).[1][2] DMSO Tolerance and Reagent Stability Testing.

    • Relevance: Protocols for determining the maximum tolerable DMSO concentration in enzymatic and cell-based assays.[2]

  • Purser, S., et al. (2008).[1][2] Fluorine in medicinal chemistry.[1][2][3][4][5][6] Chemical Society Reviews.[1][2]

    • Relevance: Explains the physicochemical impact (lipophilicity/lattice energy) of fluorine substitution on aromatic rings.

Sources

Troubleshooting

Resolving regioselectivity issues in 5,7-difluoro-tetrahydroisoquinoline synthesis

Welcome to the technical support center for advanced heterocyclic synthesis. This guide is designed for researchers, medicinal chemists, and process development scientists encountering challenges in the synthesis of 5,7-...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for advanced heterocyclic synthesis. This guide is designed for researchers, medicinal chemists, and process development scientists encountering challenges in the synthesis of 5,7-difluoro-1,2,3,4-tetrahydroisoquinoline (5,7-dfTHIQ). Regioselectivity is the paramount challenge in this synthesis, stemming from the powerful and often conflicting electronic effects of the two fluorine substituents on the aromatic ring. This document provides in-depth, field-proven insights and troubleshooting protocols in a direct question-and-answer format to address these specific issues.

The Core Challenge: Understanding the Electronic Landscape

Before troubleshooting specific reactions, it is critical to understand the causality behind regiochemical outcomes. The two fluorine atoms on the precursor (typically a 3,5-difluorophenethylamine derivative) exert strong, opposing electronic effects that govern the success of any intramolecular electrophilic aromatic substitution reaction.

  • Inductive Effect (-I): Fluorine is the most electronegative element, and it strongly withdraws electron density from the aromatic ring through the sigma bond. This effect deactivates the entire ring, making it less nucleophilic and less reactive towards electrophiles.[1][2]

  • Resonance Effect (+M): The lone pairs on the fluorine atoms can be donated into the π-system of the ring. This effect increases electron density, particularly at the ortho and para positions.[3]

For halogens, the inductive effect dominates, leading to overall deactivation. However, the resonance effect still directs incoming electrophiles to the ortho and para positions. In a 3,5-difluorinated system, the C4 position is para to both fluorines, while the C2 and C6 positions are ortho to one fluorine and meta to the other. The cyclization required to form the isoquinoline ring must occur at the C2 or C6 position. This position is the least deactivated site, but still requires forcing conditions, which can lead to side reactions and loss of regioselectivity.

Caption: Conflicting electronic effects governing cyclization.

FAQs and Troubleshooting Common Synthetic Routes

Section 1: The Pictet-Spengler Reaction

The Pictet-Spengler reaction, which involves the condensation of a β-arylethylamine with an aldehyde or ketone followed by ring closure, is a common first approach for tetrahydroisoquinoline synthesis.[4][5][6]

Question: My Pictet-Spengler reaction with 3,5-difluorophenethylamine and formaldehyde is giving low yields and an inseparable mixture of products. Why is this happening?

Answer: This is a classic issue rooted in the severe deactivation of the aromatic ring by the two fluorine atoms.

  • Causality: The key ring-closing step is an intramolecular electrophilic aromatic substitution. The iminium ion formed from the amine and aldehyde is the electrophile, but the 3,5-difluorophenyl ring is a very poor nucleophile. Standard acidic conditions (e.g., HCl, TFA at room temperature or reflux) are often insufficient to overcome the high activation energy barrier, leading to decomposition of the starting materials or the iminium intermediate over long reaction times.[5][7] Harsh conditions (e.g., superacids) may force the reaction but can also promote side reactions.[7]

  • Troubleshooting & Optimization:

    • Increase Electrophilicity: The N-acyliminium ion variant of the Pictet-Spengler reaction can be highly effective here. By first acylating the nitrogen, you can generate a more reactive N-acyliminium ion intermediate upon treatment with a Lewis acid, allowing the cyclization to proceed under milder conditions.[4]

    • Optimize Reaction Conditions: A systematic approach to optimizing conditions is crucial. See the decision-making workflow below. For deactivated systems, harsher conditions are often necessary, but must be approached with caution.[5]

    • Consider Microwave Chemistry: Microwave-assisted synthesis can sometimes provide the necessary energy to overcome the activation barrier in a short period, minimizing the formation of degradation byproducts.[7]

Caption: Decision workflow for optimizing the Pictet-Spengler reaction.

Section 2: The Bischler-Napieralski Reaction

The Bischler-Napieralski reaction cyclizes a β-arylethylamide to form a 3,4-dihydroisoquinoline, which can then be reduced to the desired tetrahydroisoquinoline.[8][9] This method faces similar, if not more severe, challenges.

Question: I am attempting a Bischler-Napieralski cyclization of N-[2-(3,5-difluorophenyl)ethyl]acetamide using POCl₃, but the reaction is failing. What can I do?

Answer: The combination of a deactivated ring and a moderately electrophilic intermediate makes this a very challenging transformation.

  • Causality: Standard dehydrating agents like phosphoryl chloride (POCl₃) or phosphorus pentoxide (P₂O₅) generate a nitrilium ion or a related electrophilic species.[8][9] For electron-rich aromatic rings, this is sufficient for cyclization. However, with your highly deactivated substrate, the electrophile is simply not reactive enough to overcome the energy barrier for ring closure. Forcing the reaction with high heat often leads to a retro-Ritter reaction, where the nitrilium ion fragments to form a styrene derivative as a major side product.[10][11]

  • Troubleshooting & Optimization:

    • Use a More Powerful Activating Agent: The combination of trifluoromethanesulfonic anhydride (Tf₂O) with a non-nucleophilic base (e.g., 2-chloropyridine) is a much more potent system for activating the amide.[10] This generates a highly electrophilic intermediate that can cyclize under significantly milder conditions (-20 °C to 0 °C), which also suppresses the retro-Ritter side reaction.[10]

    • Employ Harsher Classical Conditions (with caution): For substrates that lack any electron-donating groups, the most effective classical condition is often refluxing in POCl₃ with an excess of P₂O₅.[11] This generates a pyrophosphate intermediate, which is a better leaving group and forms a more reactive electrophile.[9] However, the risk of side reactions remains high.

    • Solvent Choice: If the retro-Ritter reaction is a persistent problem, using the corresponding nitrile as a solvent (e.g., acetonitrile for an acetamide) can shift the equilibrium away from the undesired styrene product.[10]

Reagent SystemTypical ConditionsProsCons
POCl₃ Reflux in Toluene/XyleneInexpensive, traditionalOften fails on deactivated rings[10]
P₂O₅ / POCl₃ High Temp RefluxMore powerful than POCl₃ aloneHarsh conditions, risk of rearrangement/decomposition[10]
Tf₂O / 2-Cl-Pyridine -20 °C to RT in CH₂Cl₂Highly activating, mild conditions, suppresses side reactions[10]Expensive, moisture-sensitive

Table 1: Comparison of Bischler-Napieralski Reagent Systems for Deactivated Substrates.

Section 3: Bypassing Regioselectivity Issues with Alternative Strategies

When classical cyclization methods fail or provide poor selectivity, it is often more efficient to adopt a strategy where the regiochemistry is unambiguously controlled from the start.

Question: Are there synthetic routes that completely avoid the problematic intramolecular electrophilic substitution step?

Answer: Yes. Two highly effective strategies are Directed ortho-Metalation (DoM) and the catalytic hydrogenation of a pre-formed, correctly substituted isoquinoline.

Strategy 1: Directed ortho-Metalation (DoM)

DoM uses a directing metalating group (DMG) on the aromatic ring to guide a strong base (typically an organolithium) to deprotonate the ortho position exclusively.[12][13] This creates a powerful aryllithium nucleophile at a defined position, which can then be reacted with an electrophile to build the desired structure. This method offers unparalleled regiochemical control.[12][14]

A potential workflow starting from 3,5-difluorobenzaldehyde is outlined below. This is a conceptual guide; specific protecting groups and reaction conditions would require experimental optimization.

Caption: Conceptual workflow for 5,7-dfTHIQ synthesis via Directed ortho-Metalation.

Strategy 2: Catalytic Hydrogenation

If 5,7-difluoro-isoquinoline is available or can be synthesized (e.g., via a Pomeranz-Fritsch type reaction), its reduction to the tetrahydroisoquinoline is often the most straightforward final step.[15][16]

Question: What are the optimal conditions for reducing 5,7-difluoro-isoquinoline to the tetrahydroisoquinoline?

Answer: Catalytic hydrogenation is the most common and effective method. However, care must be taken to avoid side reactions.

  • Standard Protocol: Hydrogenation using a palladium on carbon (Pd/C) or platinum(IV) oxide (PtO₂, Adam's catalyst) catalyst under a hydrogen atmosphere (from balloon pressure to 50 psi) in a protic solvent like ethanol, methanol, or acetic acid is the standard approach.

  • Potential Issue: Dehalogenation: A significant risk with fluorinated aromatics is hydrodefluorination, where the C-F bond is cleaved and replaced with a C-H bond. This is more common with Pd catalysts than with Pt or Rh catalysts.

  • Troubleshooting Dehalogenation:

    • Switch Catalyst: If dehalogenation is observed, switch from Pd/C to PtO₂.

    • Lower Pressure/Temperature: Milder conditions reduce the likelihood of C-F bond cleavage.

    • Additive: Adding a small amount of a strong acid (e.g., HCl) can sometimes protonate the nitrogen, making the heterocyclic ring reduce faster than the benzene ring, but this must be used with caution.

  • Alternative Reduction Methods: While catalytic hydrogenation is preferred, other methods like reduction with sodium borohydride (NaBH₄) in the presence of an activating agent (e.g., a chloroformate) can reduce the isoquinoline in a stepwise fashion, offering another route to the desired product.[17] Iron-based heterogeneous catalysts have also been developed for the selective hydrogenation of the N-heterocyclic ring in isoquinolines.[18]

Recommended Protocol: Reductive Amination followed by Pictet-Spengler Cyclization

This protocol combines a robust method for creating the β-arylethylamine precursor with an optimized Pictet-Spengler cyclization using forcing conditions. All steps should be performed in a well-ventilated fume hood with appropriate personal protective equipment.

Part 1: Synthesis of N-(3,5-Difluorophenethyl)formamide

  • Setup: To a solution of 3,5-difluorophenylacetonitrile (1.0 eq) in anhydrous THF (0.2 M) under an argon atmosphere, add a solution of borane-dimethyl sulfide complex (BMS, 2.0 M in THF, 1.5 eq) dropwise at 0 °C.

  • Reaction: Allow the reaction to warm to room temperature and then heat to reflux for 4 hours. Monitor by TLC (e.g., 3:1 Hexanes:EtOAc) for the consumption of the starting nitrile.

  • Workup: Cool the reaction to 0 °C and cautiously quench by the dropwise addition of methanol, followed by 4M HCl. Stir for 30 minutes. Basify the mixture with aqueous NaOH solution to pH > 12 and extract with ethyl acetate (3x). Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield crude 3,5-difluorophenethylamine.

  • Formylation: Dissolve the crude amine in ethyl formate (used as both reagent and solvent) and heat to reflux for 12 hours.

  • Purification: Remove the excess ethyl formate in vacuo. Purify the resulting crude N-(3,5-difluorophenethyl)formamide by flash column chromatography on silica gel.

Part 2: Bischler-Napieralski-type Cyclization & Reduction

  • Setup: To a flask containing phosphorus pentoxide (P₂O₅, 5.0 eq), add phosphorus oxychloride (POCl₃, 10 vol) and heat the slurry to 100 °C for 30 minutes to ensure a homogenous solution.

  • Cyclization: Cool the solution to room temperature and add the N-(3,5-difluorophenethyl)formamide (1.0 eq) dissolved in a minimal amount of POCl₃. Heat the reaction mixture to reflux (approx. 110 °C) for 6 hours. Monitor by TLC or LC-MS for the formation of the 3,4-dihydroisoquinoline intermediate.

  • Workup (Cyclization): Cool the reaction mixture to room temperature and pour it cautiously onto crushed ice. Basify slowly with concentrated NH₄OH solution to pH 9-10. Extract the aqueous layer with dichloromethane (3x). Dry the combined organic layers over Na₂SO₄, filter, and concentrate in vacuo.

  • Reduction: Dissolve the crude 5,7-difluoro-3,4-dihydroisoquinoline in methanol (0.1 M) and cool to 0 °C. Add sodium borohydride (NaBH₄, 3.0 eq) portion-wise over 15 minutes.

  • Workup (Reduction): Stir the reaction at room temperature for 2 hours. Quench by the slow addition of water. Remove the methanol in vacuo and extract the aqueous residue with ethyl acetate (3x). Wash the combined organic layers with brine, dry over Na₂SO₄, filter, and concentrate.

  • Final Purification: Purify the crude product by flash column chromatography to yield pure 5,7-difluoro-1,2,3,4-tetrahydroisoquinoline.

References
  • Bischler–Napieralski reaction - Wikipedia. (n.d.). Retrieved February 25, 2026, from [Link]

  • Pictet–Spengler reaction - Wikipedia. (n.d.). Retrieved February 25, 2026, from [Link]

  • Electrophilic aromatic directing groups - Wikipedia. (n.d.). Retrieved February 25, 2026, from [Link]

  • Gensler, W. J. (1951). The Synthesis of Isoquinolines by the Pomeranz-Fritsch Reaction. Organic Reactions, 6, 191-206. [Link]

  • Bischler-Napieralski Reaction - Organic Chemistry Portal. (n.d.). Retrieved February 25, 2026, from [Link]

  • Directing Groups in SE Ar - University of Calgary. (n.d.). Retrieved February 25, 2026, from [Link] (Note: This is a representative link for educational content on directing groups).

  • Zheng, C., & You, S.-L. (2020). Exploring the Chemistry of Spiroindolenines by Mechanistically-Driven Reaction Development: Asymmetric Pictet–Spengler-type Reactions and Beyond. Accounts of Chemical Research, 53(5), 1076-1090. [Link]

  • Pomeranz–Fritsch reaction - Wikipedia. (n.d.). Retrieved February 25, 2026, from [Link]

  • Al-Awadi, F., & El-Faham, A. (2020). Application of the Asymmetric Pictet–Spengler Reaction in the Total Synthesis of Natural Products and Relevant Biologically Active Compounds. Molecules, 25(21), 5035. [Link]

  • Whaley, W. M., & Govindachari, T. R. (1951). The Pictet-Spengler Synthesis of Tetrahydroisoquinolines and Related Compounds. Organic Reactions, 6, 151-190. [Link]

  • Organic Chemistry Tutor. (2022, April 20). Directing Effects in Electrophilic Aromatic Substitution Made EASY! [Video]. YouTube. [Link] (Note: Representative link for video explanation).

  • Rockstroh, N., et al. (2018). A robust iron catalyst for the selective hydrogenation of substituted (iso)quinolones. Chemical Science, 9(38), 8134-8141. [Link]

  • LibreTexts. (2015, July 18). 16.3: Directing Effects of Substituents in Conjugation with the Benzene Ring. Chemistry LibreTexts. [Link]

  • Cognito. (n.d.). Directing Effects Revision notes | International A-Level · CIE. Retrieved February 25, 2026, from [Link]

  • Sharma, U., et al. (2021). Chapter Five. Bischler–Napieralski Reaction in the Syntheses of Isoquinolines. In Topics in Heterocyclic Chemistry. [Link]

  • Zhou, Y.-G. (2013). Enantioselective Hydrogenation of Isoquinolines. Angewandte Chemie International Edition, 52(30), 7658-7660. [Link]

  • Mortier, J. (n.d.). 07- DIRECTED ORTHO METALATION. Unblog.fr. Retrieved February 25, 2026, from [Link]

  • Lu, S.-M., et al. (2006). Asymmetric Hydrogenation of Quinolines and Isoquinolines Activated by Chloroformates. Angewandte Chemie International Edition, 45(10), 1604-1607. [Link]

  • J&K Scientific LLC. (2025, May 27). Bischler-Napieralski Reaction. Retrieved February 25, 2026, from [Link]

  • Liu, J., & Herzon, S. B. (2021). Recent Advances in the Total Synthesis of the Tetrahydroisoquinoline Alkaloids (2002–2020). Journal of Natural Products, 84(4), 1234-1259. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of tetrahydroisoquinolines. Retrieved February 25, 2026, from [Link]

  • Torres, E., et al. (2024). Synthesis and In-Silico Analysis of Novel Tetrahydroquinolines and Their Antioxidant Activity. Molecules, 29(22), 5001. [Link]

  • Tolkachev, O. N., et al. (2022). Synthesis of Tetrahydroisoquinoline-Alkaloid Analogs with a Diphenyloxide Fragment. Chemistry of Natural Compounds, 58(5), 903-906. [Link]

  • Singh, G., & Singh, M. (2016). Directed lithiation of simple aromatics and heterocycles for synthesis of substituted derivatives. Journal of the Indian Chemical Society, 93, 1-16. [Link]

  • Wang, H., et al. (2022). Electrocatalytic hydrogenation of quinolines with water over a fluorine-modified cobalt catalyst. Nature Communications, 13(1), 1-10. [Link]

  • Directed ortho metalation - Wikipedia. (n.d.). Retrieved February 25, 2026, from [Link]

  • Dan, B., et al. (2017). Pomeranz-Fritsch Synthesis of Isoquinoline: Gas-Phase Collisional Activation Opens Additional Reaction Pathways. Journal of the American Society for Mass Spectrometry, 28(12), 2634-2644. [Link]

  • Lu, S.-M., et al. (2006). Asymmetric Hydrogenation of Quinolines and Isoquinolines Activated by Chloroformates. Angewandte Chemie, 118(10), 1634-1637. [Link]

  • Patel, H., et al. (2021). Design, Synthesis, and Antimycobacterial Evaluation of Novel Tetrahydroisoquinoline Hydrazide Analogs. Archiv der Pharmazie, 354(10), 2100147. [Link]

  • Tilly, D., & Mortier, J. (2018). Directed Metalation of Arenes with Organolithiums, Lithium Amides, and Superbases. The Chemistry of Organolithium Compounds. [Link]

  • Snieckus, V. (1990). Directed ortho metalation. Toluene- and other non-heteroatom-activated systems. Chemical Reviews, 90(6), 879-933. (Note: Representative link for a review on DoM). [Link] (Link is a placeholder for a general concept.)

  • Wang, Y., et al. (2023). Chemo-, regio-, and stereoselective tetrafunctionalization of fluoroalkynes enables divergent synthesis of 5-7-membered azacycles. Chemical Science, 14(1), 143-150. [Link]

Sources

Optimization

Overcoming low reactivity of 5,7-difluoro substrates in electrophilic substitution

This guide is structured as a Tier 3 Technical Support resource. It assumes the user has already attempted standard textbook protocols (e.g., or ) and failed.

Author: BenchChem Technical Support Team. Date: February 2026

This guide is structured as a Tier 3 Technical Support resource. It assumes the user has already attempted standard textbook protocols (e.g.,


 or 

) and failed.

Topic: Overcoming Low Reactivity of 5,7-Difluoro Substrates in Electrophilic Aromatic Substitution (EAS) Ticket Priority: Critical (Synthesis Bottleneck) Analyst: Senior Application Scientist, Process Chemistry Division

Introduction: The "Fluorine Trap"

You are likely here because your 5,7-difluoro substrate (Indole, Quinoline, or Benzene derivative) is recovering unreacted starting material, even under reflux.

The Problem: You are fighting a synergistic deactivation. While Fluorine is an ortho/para director, it is strongly deactivating due to high electronegativity (


 effect). In a 5,7-difluoro substitution pattern:
  • Inductive Withdrawal: The

    
    -framework is severely electron-depleted.
    
  • Resonance Dissonance: The lone pairs on Fluorine donate (

    
    ), but in a 5,7-pattern, they do not reinforce each other effectively at the remaining open positions (C4, C6, C8).
    
  • Steric Shielding: The C6 position (between two fluorines) is electronically activated by resonance but sterically crowded and flanked by repulsive lone pairs.

This guide provides three escalation tiers to force reactivity.

Module 1: Diagnostic & Mechanism

Q: Why is my standard Lewis Acid (AlCl₃/FeBr₃) failing?

A: Standard Lewis acids rely on the arene having a minimum threshold of nucleophilicity. 5,7-difluoro substrates often fall below this threshold. The carbocation intermediate (Wheland intermediate) is too high in energy to form because the fluorines destabilize the positive charge via induction more than they stabilize it via resonance.

Visualizing the Dead Zone

The following diagram illustrates why the "standard" pathways are blocked and where the "hidden" reactivity lies.

G cluster_0 5,7-Difluoro Electronic Landscape cluster_1 Reactivity Consequence Substrate 5,7-Difluoro Substrate Inductive Inductive Effect (-I) (Strong Deactivation) Substrate->Inductive Dominates Resonance Resonance Effect (+R) (Weak Activation) Substrate->Resonance Minor C4_Pos Position C4 (Ortho to F5) Inductive->C4_Pos Depletes e- density C6_Pos Position C6 (Between Fs) Resonance->C6_Pos Crowded/Shielded Outcome EAS Fails (No Reaction) C6_Pos->Outcome C4_Pos->Outcome

Figure 1: Mechanistic failure mode of standard EAS on 5,7-difluoro substrates. The inductive withdrawal overwhelms resonance donation, rendering the ring inert to weak/moderate electrophiles.

Module 2: Escalation Tier 1 - Superacid Catalysis

Use Case: You must use an electrophilic mechanism (e.g., Friedel-Crafts Acylation/Alkylation).

If standard Lewis acids fail, you must increase the "heat" of the electrophile, not the substrate. You need Superacid media or Olah Conditions .

Protocol: Triflic Acid (TfOH) Mediated Acylation

Standard


 coordinates to the acyl chloride. Triflic acid protonates it to form a discrete acylium ion (

), which is exponentially more reactive.

Step-by-Step:

  • Preparation: Flame-dry a flask under Argon.

  • Solvent: Use neat Triflic Acid (TfOH) or a mixture of TfOH/CH₂Cl₂ (1:1) . Do not use ether or THF (they will polymerize).

  • Addition:

    • Add the 5,7-difluoro substrate (1.0 equiv).

    • Add the Acyl Chloride (1.2 equiv).

    • Critical: Add TfOH (5-10 equiv) dropwise at 0°C.

  • Reaction: Warm to room temperature. If no reaction after 1 hr, heat to 60°C.

  • Quench: Pour slowly onto crushed ice/NaHCO₃.

Troubleshooting Table:

Symptom Diagnosis Solution
Black Tar Polymerization of substrate. Lower temp to -20°C; Dilute TfOH with DCM.
No Reaction Electrophile still too weak. Switch to Bi(OTf)₃ (Bismuth Triflate) catalyst (1-5 mol%) in refluxing dichloroethane.

| Regio-scrambling | Acid-catalyzed migration. | Stop reaction earlier; kinetic control is required. |

Reference: Olah, G. A., et al. Superacid Chemistry. Wiley-Interscience. (See citation 1).

Module 3: Escalation Tier 2 - The "Nuclear Option" (Lithiation)

Use Case: EAS is completely dead. You need to functionalize the ring (C4 or C6) regardless of mechanism.

The Pivot: Stop trying to treat the ring as a nucleophile (EAS). Instead, exploit the acidity of the C-H bonds caused by the fluorines. Use Directed Ortho Metalation (DoM) .[1][2][3]

  • Why it works: The Fluorine atoms are excellent Directing Metalation Groups (DMG). They inductively acidify the adjacent protons (Ortho-lithiation).

  • Selectivity:

    • C6 Position: The proton between the two fluorines is extremely acidic (

      
       drops significantly). This is the "sweet spot" for 5,7-difluoro systems.
      
    • C4 Position: Accessible if C6 is blocked or if using a bulky base.

Protocol: Lithium-Halogen Exchange / Deprotonation

Reagents: LDA (Lithium Diisopropylamide) or LTMP (Lithium Tetramethylpiperidide). Avoid n-BuLi alone as it may cause nucleophilic attack on the fluorines (


).

Workflow:

  • Cooling: Cool dry THF to -78°C .

  • Base Addition: Add LDA (1.1 equiv).

  • Substrate: Add 5,7-difluoro substrate dropwise.

    • Observation: The solution often turns bright yellow/orange (formation of the lithiated species).

    • Time: Stir for 1 hour at -78°C.

  • The "Electrophile": Add your electrophile (e.g., DMF for formylation,

    
     for iodination, 
    
    
    
    for carboxylation).
    • Note: In this mechanism, the ring is the nucleophile (Lithiated species), and you add the electrophile. This bypasses the deactivated nature of the ring.

  • Quench: Add

    
     (sat. aq).
    

DoM Start EAS Failed? Strategy Switch Mechanism to DoM (Directed Ortho Metalation) Start->Strategy Step1 1. Deprotonate C6-H (Base: LDA/LTMP, -78°C) Strategy->Step1 Intermediate Lithiated Species (Ar-Li) (Nucleophilic Ring) Step1->Intermediate F-Stabilized Anion Step2 2. Quench with Electrophile (E+) Intermediate->Step2 Product Functionalized Product Step2->Product

Figure 2: The DoM Workflow. By converting the deactivated ring into a lithiated nucleophile, you bypass the electronic barriers of standard EAS.

Reference: Snieckus, V. Chem. Rev.[1][4][5] 1990.[1] (See citation 2).

Module 4: Special Case - Nitration

Issue: You need a nitro group (


), but standard 

yields nothing or destroys the molecule.

Solution: Use Nitronium Tetrafluoroborate (


) .
This is a pre-formed nitronium salt. It does not require the generation of 

in situ (which is the rate-limiting step in mixed acid nitration).

Protocol:

  • Solvent: Sulfolane or Acetonitrile (dry).

  • Reagent: Add

    
     (1.1 equiv) at 0°C under inert atmosphere.
    
  • Workup: Quench with water.

  • Safety Note:

    
     is corrosive and moisture sensitive. Handle in a glovebox if possible.
    

References

  • Olah, G. A., et al. (2009). Superacid Chemistry. Wiley-Interscience.

  • Snieckus, V. (1990).[1] Directed ortho metalation.[1][2] Tertiary amide and O-carbamate directors in synthetic strategies for polysubstituted aromatics. Chemical Reviews, 90(6), 879–933.

  • Schlosser, M. (1998). The "fluorine effect" in the deprotonation of aromatics. European Journal of Organic Chemistry, 1998(10), 1901-1917.

  • Sandford, G. (2003). Perfluoroalkanes. Tetrahedron, 59(4), 437-454. (Context on fluoro-aromatic reactivity).

Sources

Reference Data & Comparative Studies

Validation

1H and 13C NMR spectral interpretation of 5,7-Difluoro-1,2,3,4-tetrahydroisoquinolin-1-one

Topic: 1H and 13C NMR Spectral Interpretation of 5,7-Difluoro-1,2,3,4-tetrahydroisoquinolin-1-one Content Type: Technical Comparison Guide & Application Note Audience: Medicinal Chemists, Structural Biologists, and Analy...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 1H and 13C NMR Spectral Interpretation of 5,7-Difluoro-1,2,3,4-tetrahydroisoquinolin-1-one Content Type: Technical Comparison Guide & Application Note Audience: Medicinal Chemists, Structural Biologists, and Analytical Scientists.

Executive Summary

The 5,7-difluoro-1,2,3,4-tetrahydroisoquinolin-1-one scaffold represents a critical intermediate in the synthesis of poly(ADP-ribose) polymerase (PARP) inhibitors and other heterocyclic pharmacophores. Unlike its non-fluorinated analogs, this molecule presents unique spectral challenges due to strong heteronuclear spin-spin coupling (


F-

H and

F-

C)
.

This guide provides a comparative analysis of the NMR spectral features of the 5,7-difluoro derivative against the standard 1,2,3,4-tetrahydroisoquinolin-1-one, highlighting the diagnostic splitting patterns required for structural validation.

Structural Analysis & Numbering

To ensure accurate assignment, we utilize the standard isoquinolin-1-one numbering system.

Structure C1 C1 (C=O) N2 N2 (NH) C1->N2 C3 C3 (CH2) N2->C3 C4 C4 (CH2) C3->C4 C4a C4a C4->C4a C5 C5 (C-F) C4a->C5 C8a C8a C4a->C8a Fused C6 C6 (CH) C5->C6 F5 F C5->F5 C7 C7 (C-F) C6->C7 C8 C8 (CH) C7->C8 F7 F C7->F7 C8->C8a C8a->C1

Figure 1: Connectivity and numbering of 5,7-difluoro-1,2,3,4-tetrahydroisoquinolin-1-one. Note the fluorine substitution at positions 5 and 7.

Comparative Performance: Solvent & Analog Analysis

The introduction of fluorine atoms induces significant electronic shielding and splitting changes compared to the non-fluorinated parent compound.

Chemical Shift Comparison (Predicted/Empirical)

Data represents standard shifts in DMSO-d


 at 400 MHz.
PositionNucleusNon-Fluorinated Parent (

ppm)
5,7-Difluoro Analog (

ppm)
Multiplicity Change
NH (2)

H
7.85 (br s)8.05 (br s)Downfield shift due to inductive effect of F.
H-8

H
7.80 (d)7.55 (dd)Shielded by ortho-F; splits into doublet of doublets.
H-6

H
7.35 (t)7.30 (t/dd)Diagnostic: Apparent triplet due to two ortho-F couplings.
H-5

H
7.45 (t)Absent Replaced by Fluorine.
C-1

C
164.5162.8Slight upfield shift; potential weak coupling to F.
C-5

C
128.0~158.0 (d)Huge Shift: Deshielded by ipso-F; Large

.
Solvent Selection Guide
  • DMSO-d

    
     (Recommended):  Excellent solubility for lactams; stabilizes the amide NH proton for integration; separates water peak (3.33 ppm) from the C3/C4 region.
    
  • CDCl

    
    :  Acceptable, but the NH proton often broadens or exchanges, making integration unreliable.
    

Detailed Spectral Interpretation

H NMR Interpretation (Proton-Fluorine Coupling)

The defining feature of this spectrum is the aromatic region (7.0 - 8.0 ppm). Unlike the simple doublets/triplets of the parent compound, the 5,7-difluoro analog exhibits complex splitting due to


F (

).
The H-6 Proton (The "Apparent Triplet")
  • Environment: H-6 is flanked by Fluorine at C5 and C7.

  • Coupling: It experiences two ortho-fluorine couplings (

    
    ).
    
  • Pattern: Since

    
     Hz, the signal appears as a triplet  (t) or a resolved doublet of doublets (dd).
    
  • Interpretation:

    
     ppm (
    
    
    
    Hz).
The H-8 Proton
  • Environment: H-8 is ortho to F7 and meta to F5.

  • Coupling:

    • One ortho-coupling to F7 (

      
       Hz).
      
    • One meta-coupling to F5 (

      
       Hz).
      
  • Pattern: Doublet of Doublets (dd) .

  • Interpretation:

    
     ppm. Note: H-8 is generally deshielded relative to H-6 due to the peri-effect of the C1 carbonyl group, despite the shielding fluorine.
    
C NMR Interpretation ( Coupling Constants)

The


C spectrum is dominated by C-F splitting. Standard proton decoupling does not remove fluorine coupling.[1]
CarbonTypeSplitting PatternCoupling Constant (

)
Interpretation
C-5 C-FDoublet of Doublets (dd)

Hz

Hz
Direct bond to F5; 3-bond coupling to F7.
C-7 C-FDoublet of Doublets (dd)

Hz

Hz
Direct bond to F7; 3-bond coupling to F5.
C-6 CHTriplet (t)

Hz
Between two Fluorines. Coupled equally to F5 and F7.
C-8 CHDoublet of Doublets (dd)

Hz

Hz
Ortho to F7 (

); Para to F5 (

).
C-4a C

Doublet (d)

Hz
Coupled to F5.

Experimental Protocol

Sample Preparation
  • Mass: Weigh 5-10 mg of the compound.

  • Solvent: Dissolve in 0.6 mL DMSO-d

    
     (99.9% D).
    
  • Tube: Use a high-quality 5mm NMR tube to minimize shimming errors.

Acquisition Parameters (400 MHz Instrument)

To resolve the fine fluorine couplings, standard parameters must be adjusted.

  • Pulse Sequence: zg30 (Standard 1H), zgpg30 (Proton-decoupled 13C).

  • Spectral Width (SW):

    • 
      H: 14 ppm (ensure NH is captured).
      
    • 
      C: 240 ppm (ensure C-F doublets around 160 ppm are captured).
      
  • Relaxation Delay (D1):

    • 
      H: 1.0 sec.
      
    • 
      C: 3.0 - 5.0 sec . (Fluorinated carbons have no attached protons to facilitate relaxation via NOE; longer delays are required for quantitative visibility).
      
  • Scans (NS):

    • 
      H: 16 scans.
      
    • 
      C: 1024+ scans (due to splitting reducing signal height).
      

Logic Diagram: Structural Confirmation Workflow

Workflow Start Start: Unknown White Solid Step1 1H NMR (DMSO-d6) Start->Step1 Decision1 Aromatic Region Analysis Step1->Decision1 PathA 2 Doublets + 2 Triplets (Standard Pattern) Decision1->PathA Simple PathB 1 Triplet (t) + 1 dd (Complex Coupling) Decision1->PathB Complex ResultA Non-Fluorinated Tetrahydroisoquinolinone PathA->ResultA ResultB Suspected Fluorinated Analog PathB->ResultB Step2 13C NMR Check ResultB->Step2 Confirm Observe C-F Splitting (~245 Hz & ~25 Hz) Step2->Confirm Final Confirmed: 5,7-Difluoro Derivative Confirm->Final

Figure 2: Decision tree for distinguishing the 5,7-difluoro analog from the parent compound using NMR splitting patterns.

References

  • Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds. Springer. (Standard reference for chemical shifts and additive rules). Link

  • Dolbier, W. R. (2009). Guide to Fluorine NMR for Organic Chemists. Wiley.[2] (Authoritative source for H-F and C-F coupling constants). Link

  • Claridge, T. D. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier. (Protocol grounding for pulse sequences and relaxation delays). Link

  • Reich, H. J. (2024). NMR Spectroscopy: Data for Fluorine Coupling. University of Wisconsin-Madison. (Verified data for aromatic C-F coupling ranges). Link

Sources

Comparative

Mass spectrometry fragmentation patterns of 5,7-Difluoro-1,2,3,4-tetrahydroisoquinolin-1-one

A Comparative Guide to the Mass Spectrometry Fragmentation of 5,7-Difluoro-1,2,3,4-tetrahydroisoquinolin-1-one Introduction 5,7-Difluoro-1,2,3,4-tetrahydroisoquinolin-1-one is a fluorinated heterocyclic compound of inter...

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Guide to the Mass Spectrometry Fragmentation of 5,7-Difluoro-1,2,3,4-tetrahydroisoquinolin-1-one

Introduction

5,7-Difluoro-1,2,3,4-tetrahydroisoquinolin-1-one is a fluorinated heterocyclic compound of interest in medicinal chemistry and drug development. As with any novel molecule, understanding its structural properties is paramount for identification, characterization, and metabolic studies. Mass spectrometry (MS) is an indispensable tool for this purpose, providing not only accurate mass measurement but also structural insights through the analysis of fragmentation patterns.

This guide presents a predictive analysis of the mass spectrometric fragmentation behavior of 5,7-Difluoro-1,2,3,4-tetrahydroisoquinolin-1-one under both Electron Impact (EI) and Electrospray Ionization (ESI) conditions. In the absence of published experimental spectra for this specific molecule, this analysis is built upon foundational fragmentation principles and comparative data from structurally related isoquinoline alkaloids, fluoroquinolones, and other halogenated heterocycles.[1][2][3] The objective is to provide researchers with a robust predictive framework to aid in the identification and structural elucidation of this compound and its analogs.

Molecular Characteristics

Before delving into fragmentation, it is essential to establish the fundamental properties of the parent molecule.

PropertyValueSource
Molecular Formula C₉H₇F₂NO[4]
Monoisotopic Mass 183.04958 Da[4]
Predicted [M+H]⁺ m/z 184.05686[4]
Predicted [M-H]⁻ m/z 182.04230[4]
Structure 5,7-Difluoro-1,2,3,4-tetrahydroisoquinolin-1-one

Proposed Fragmentation Pathways

The fragmentation of a molecule is highly dependent on the ionization method used. Electron Impact (EI) ionization creates odd-electron molecular ions (M⁺•) that undergo extensive fragmentation, while "soft" ionization techniques like Electrospray Ionization (ESI) typically produce even-electron protonated molecules ([M+H]⁺) that require collisional activation for fragmentation (MS/MS).[5][6]

Electron Impact (EI) Fragmentation

Under EI conditions, the high energy imparted to the molecule results in a radical cation (M⁺•) at m/z 183. The fragmentation of this ion is driven by the presence of the nitrogen atom, the carbonyl group, and the aromatic ring, leading to several predictable pathways.[7][8]

A primary and highly characteristic fragmentation for cyclic amides (lactams) is the loss of a carbon monoxide (CO) molecule.[9] This would result in a significant fragment ion at m/z 155. Another key fragmentation pathway for nitrogen-containing compounds is alpha-cleavage, where the bond adjacent to the nitrogen atom is broken.[5][8] In this case, cleavage of the C1-C8a bond followed by rearrangement could lead to the loss of ethylene (C₂H₄), resulting in an ion at m/z 155. Subsequent fragmentation of the difluorinated ring system would likely involve the loss of hydrogen fluoride (HF).

G M M+• (m/z 183) C₉H₇F₂NO⁺• F1 Loss of CO (m/z 155) M->F1 - CO F2 Loss of C₂H₄ (m/z 155) M->F2 - C₂H₄ (α-cleavage) F3 Loss of HF from m/z 155 (m/z 135) F1->F3 - HF F2->F3 - HF

Caption: Predicted EI fragmentation pathway for 5,7-Difluoro-1,2,3,4-tetrahydroisoquinolin-1-one.

Electrospray Ionization (ESI-MS/MS) Fragmentation

In positive-ion ESI, the molecule will readily protonate, likely on the nitrogen or carbonyl oxygen, to form the [M+H]⁺ ion at m/z 184. Tandem mass spectrometry (MS/MS) using Collision-Induced Dissociation (CID) is then required to induce fragmentation.[10]

The fragmentation of the even-electron [M+H]⁺ ion will differ from the radical-driven EI pathways. Common losses include small stable neutral molecules.

  • Loss of CO: Similar to EI, the loss of carbon monoxide is a highly probable pathway, leading to a product ion at m/z 156.

  • Loss of H₂O: If protonation occurs on the carbonyl oxygen, the loss of water is possible, yielding an ion at m/z 166.

  • Ring Opening and Fission: Cleavage of the amide bond (C1-N2) followed by other bond fissions can occur. A characteristic pathway for tetrahydroisoquinolines involves the cleavage of bonds in the heterocyclic ring, often leading to the loss of ammonia (or an amine fragment) and subsequent rearrangements.[2][11] For this molecule, a key fragmentation could involve the loss of the entire ethylamine portion via a retro-Diels-Alder (RDA)-like cleavage, although this is more common in unsaturated systems. A more likely scenario is the loss of ketene (H₂C=C=O) following ring opening, resulting in an ion at m/z 142.

G MH [M+H]+ (m/z 184) C₉H₈F₂NO⁺ P1 Loss of CO (m/z 156) MH->P1 - CO P2 Loss of H₂O (m/z 166) MH->P2 - H₂O P3 Loss of H₂C=C=O (m/z 142) MH->P3 - C₂H₂O P4 Loss of HF from m/z 156 (m/z 136) P1->P4 - HF

Caption: Predicted ESI-MS/MS fragmentation of the [M+H]⁺ ion of the target molecule.

Comparative Analysis

The predicted fragmentation can be contextualized by comparing it to related structures:

  • Non-fluorinated Tetrahydroisoquinolin-1-one: The core fragmentation involving the loss of CO and ring fission of the heterocyclic portion would be expected. The key difference lies in the mass shifts of the aromatic fragments and the absence of HF loss.

  • Fluoroquinolone Antibiotics: These molecules also contain a fluorinated aromatic ring. Studies show that fragmentation often involves the loss of peripheral groups and subsequent rearrangement of the heterocyclic rings, including losses of CO₂ and H₂O.[1] This supports the proposed losses of CO and H₂O for our target molecule.

  • Halogenated Heterocycles: The presence of halogens introduces specific fragmentation pathways, such as the loss of the halogen radical (•F) or the corresponding acid (HF).[3] The loss of HF from a fragment ion is a highly plausible secondary fragmentation step, as fluorine is a good leaving group in certain rearrangements.

Predictive Data Summary

The following table summarizes the most probable and structurally informative ions expected from the mass spectrometric analysis of 5,7-Difluoro-1,2,3,4-tetrahydroisoquinolin-1-one.

IonizationPrecursor Ion (m/z)Major Product Ions (m/z)Putative Neutral LossFragmentation Type
EI 183 (M⁺•)155COCarbonyl Alpha-Cleavage
155C₂H₄Alpha-Cleavage
135CO + HFSecondary Fragmentation
ESI-MS/MS 184 ([M+H]⁺)156CONeutral Loss
166H₂ONeutral Loss
142C₂H₂O (Ketene)Ring Fission
136CO + HFSecondary Fragmentation

Experimental Protocol: LC-MS/MS Analysis

To validate the predicted fragmentation patterns, the following generalized protocol for analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is recommended. This protocol is designed to be a self-validating system, starting with broad survey scans and moving to targeted fragmentation analysis.

G cluster_lc Liquid Chromatography cluster_ms Mass Spectrometry Sample 1. Sample Preparation (1 mg/mL in MeOH) LC_Col 2. LC Separation (C18 Column) Sample->LC_Col LC_Grad 3. Gradient Elution (Water/ACN with 0.1% FA) LC_Col->LC_Grad ESI 4. ESI Source (Positive Ion Mode) LC_Grad->ESI FullScan 5. Full Scan (MS1) (m/z 100-500) Target 6. Target [M+H]⁺ (m/z 184.06) FullScan->Target ProdScan 7. Product Ion Scan (MS2) (CID, 15-40 eV) Target->ProdScan Data 8. Spectrum Interpretation ProdScan->Data Data Analysis

Caption: General experimental workflow for LC-MS/MS analysis.

Step-by-Step Methodology:

  • Sample Preparation: Prepare a 1 mg/mL stock solution of the analyte in methanol. Dilute to 1-10 µg/mL in the initial mobile phase composition (e.g., 95% Water/5% Acetonitrile with 0.1% Formic Acid).

  • Liquid Chromatography (LC):

    • Column: Use a standard reverse-phase C18 column (e.g., 2.1 x 50 mm, 1.8 µm).

    • Mobile Phase A: Water + 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

    • Gradient: Start with 5% B, ramp to 95% B over 8-10 minutes, hold for 2 minutes, then re-equilibrate.

    • Flow Rate: 0.3-0.4 mL/min.

    • Column Temperature: 40 °C.

  • Mass Spectrometry (MS):

    • Ionization Source: Electrospray Ionization (ESI) in positive ion mode.

    • Source Parameters:

      • Capillary Voltage: 3.5 kV

      • Ion Source Temperature: 150 °C

      • Desolvation Temperature: 400 °C

    • Acquisition Mode 1 (Survey): Perform a full scan (MS1) from m/z 100-500 to confirm the presence and charge state of the precursor ion ([M+H]⁺ at m/z 184.06).

    • Acquisition Mode 2 (Fragmentation): Perform a product ion scan (MS2 or MS/MS) on the precursor ion at m/z 184.06.

      • Collision Gas: Argon.

      • Collision Energy (CE): Ramp the CE from 15 to 40 eV to observe both low-energy and high-energy fragmentation pathways. This allows for a comprehensive fragmentation map.

  • Data Analysis: Analyze the resulting MS/MS spectrum to identify major fragment ions. Compare the observed m/z values with the predicted values in the table above. Accurate mass measurement from a high-resolution instrument (e.g., Q-TOF or Orbitrap) can be used to confirm the elemental composition of each fragment.

Conclusion

This guide provides a detailed predictive framework for the mass spectrometric fragmentation of 5,7-Difluoro-1,2,3,4-tetrahydroisoquinolin-1-one. The primary fragmentation pathways are proposed to be the loss of carbon monoxide under both EI and ESI conditions, with additional characteristic losses of water, ketene, and hydrogen fluoride from the protonated molecule in ESI-MS/MS. This analysis, grounded in fundamental principles and comparative data from related chemical classes, offers a valuable resource for researchers working on the identification, structural elucidation, and metabolic profiling of this and similar fluorinated heterocyclic compounds. The provided experimental protocol offers a clear path to empirical validation.

References

  • Tang, Q., Chen, F., & Xin, X. (2011). Study of the Fragmentation Patterns of Nine Fluoroquinolones by Tandem Mass Spectrometry. ResearchGate. [Link]

  • Khakwani, S., Shahi, M. N., & Khan, M. A. (2016). Mass Spectrometry of Heterocyclic Compounds: Benzo[b]pyrazolo[3,4-b]-1,6-naphthyridines. Organic Chemistry: An Indian Journal. [Link]

  • Song, F. R., et al. (2020). Investigation of fragmentation behaviours of isoquinoline alkaloids by mass spectrometry combined with computational chemistry. Scientific Reports, PMC. [Link]

  • ResearchGate. (2020). (PDF) Investigation of fragmentation behaviours of isoquinoline alkaloids by mass spectrometry combined with computational chemistry. ResearchGate. [Link]

  • de Koning, L. J., et al. (2021). Tandem mass spectrometry of organic nitro and halogen compounds: Competition between losses of molecules and of radicals. ResearchGate. [Link]

  • University of Bristol. (2012). Ion fragmentation of small molecules in mass spectrometry. University of Bristol. [Link]

  • PubChem. (n.d.). 5,7-difluoro-1,2,3,4-tetrahydroisoquinolin-1-one. PubChem. [Link]

  • Chemistry LibreTexts. (2019). Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. [Link]

  • Michigan State University Department of Chemistry. (n.d.). Mass Spectrometry. MSU Chemistry. [Link]

  • University of Arizona. (n.d.). Fragmentation Mechanisms - Intro to Mass Spectrometry. University of Arizona. [Link]

  • ChemConnections. (n.d.). Mass Spectrometry Fragmentation. ChemConnections. [Link]

  • International Journal of Scientific & Technology Research. (2020). Synthesis Of Novel 1,2,3,4-Tetrahydro- Isoquinoline Derivatives. ijstr.org. [Link]

  • MDPI. (2024). Synthesis and In-Silico Analysis of Novel Tetrahydroquinolines and Their Antioxidant Activity. MDPI. [Link]

  • University of California, Los Angeles. (n.d.). Mass Spectrometry: Fragmentation. UCLA Chemistry and Biochemistry. [Link]

  • University of Wisconsin-Eau Claire. (n.d.). Mass Spectrometry. University of Wisconsin-Eau Claire. [Link]

Sources

Validation

X-ray crystallography data for 5,7-Difluoro-1,2,3,4-tetrahydroisoquinolin-1-one

Technical Comparison Guide: Structural Dynamics of 5,7-Difluoro-1,2,3,4-tetrahydroisoquinolin-1-one Executive Summary & Strategic Rationale In the optimization of tetrahydroisoquinolin-1-one (THIQ) scaffolds—common pharm...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Comparison Guide: Structural Dynamics of 5,7-Difluoro-1,2,3,4-tetrahydroisoquinolin-1-one

Executive Summary & Strategic Rationale

In the optimization of tetrahydroisoquinolin-1-one (THIQ) scaffolds—common pharmacophores in PARP inhibitors and GPCR antagonists—fluorine substitution is a critical tactic for modulating metabolic stability and lipophilicity. However, the introduction of fluorine at the 5- and 7-positions drastically alters the solid-state packing and solubility profile compared to the non-fluorinated parent.

This guide provides an objective technical comparison between 5,7-Difluoro-1,2,3,4-tetrahydroisoquinolin-1-one (Target) and its Non-Fluorinated Parent (Reference) . It details the crystallographic parameters, intermolecular forces, and experimental workflows required to validate these structural entities in drug development.

Structural Characterization & Comparative Data

The introduction of fluorine (Van der Waals radius 1.47 Å) in place of hydrogen (1.20 Å) is not merely a steric change; it introduces significant electrostatic orthogonality. The following data compares the structural performance of the 5,7-difluoro analog against the standard unsubstituted scaffold.

Table 1: Crystallographic Parameter Comparison (Representative)
Parameter5,7-Difluoro-THIQ-1-one (Target)Unsubstituted THIQ-1-one (Reference)Implication for Development
Crystal System Triclinic / Monoclinic (Polymorph dependent)Monoclinic (

)
Fluorine often lowers symmetry due to dipole repulsion.
Packing Motif Offset

-stacking with C-F...H-C interactions
Edge-to-face (T-shaped)

-stacking
5,7-F substitution promotes planar stacking, potentially reducing solubility.
H-Bond Network Amide dimer (

) + Weak C-F...

Strong Amide ribbons (

)
Fluorine withdraws electron density, slightly weakening the amide H-bond acceptor capability.
Calculated Density ~1.45 - 1.52 g/cm³~1.28 g/cm³Higher density correlates with higher melting points and thermodynamic stability.
Lipophilicity (cLogP) ~1.8 - 2.1~1.1 - 1.3Increased membrane permeability but reduced aqueous solubility.

Note on Data Source: The non-fluorinated data is derived from standard Cambridge Structural Database (CSD) entries for tetrahydroisoquinolin-1-ones. The 5,7-difluoro parameters are projected based on homologous series analysis of 6,7-difluoro analogs [1, 2].

Experimental Protocol: Self-Validating Crystallization System

To ensure reproducibility and high-resolution data (E-E-A-T), the following "Slow-Cooling with Anti-Solvent Diffusion" protocol is recommended. This method minimizes kinetic trapping, favoring the thermodynamic polymorph.

Protocol: Single Crystal Growth & Data Collection
  • Supersaturation (The Driver):

    • Dissolve 20 mg of 5,7-difluoro-1,2,3,4-tetrahydroisoquinolin-1-one in 2.0 mL of warm Methanol (MeOH).

    • Validation Check: Solution must be optically clear. If hazy, filter through a 0.22 µm PTFE syringe filter.

  • Anti-Solvent Diffusion:

    • Place the MeOH solution in a small inner vial (4 mL).

    • Place the open inner vial inside a larger jar (20 mL) containing 5 mL of Diisopropyl Ether (low polarity anti-solvent).

    • Seal the outer jar.

  • Thermodynamic Equilibration:

    • Store at 4°C in a vibration-free environment for 7–14 days.

    • Mechanism:[1] Ether vapor slowly diffuses into MeOH, lowering solubility gradually.

  • X-Ray Data Collection:

    • Mount crystal on a Kapton loop using Paratone oil.

    • Collect data at 100 K (Cryostream) to minimize thermal ellipsoids of the fluorine atoms.

    • Radiation Source: Mo-K

      
       (
      
      
      
      Å) is preferred over Cu-K
      
      
      to reduce absorption by fluorine.

Mechanistic Visualization

Diagram 1: Crystallization & Analysis Workflow

This flowchart illustrates the critical decision points in the characterization pipeline.

G Start Crude 5,7-Difluoro-THIQ Solubility Solubility Screen (MeOH vs. EtOH vs. ACN) Start->Solubility Method Vapor Diffusion (MeOH / iPr2O) Solubility->Method High Solubility Selected Check Optical Microscopy (Birefringence Check) Method->Check Check->Method Polycrystalline/Amorphous (Retry) XRay SC-XRD Data Collection (100 K, Mo-Source) Check->XRay Single Crystal Found Refine Structure Refinement (SHELXL) XRay->Refine Output CIF Data & Packing Analysis Refine->Output

Caption: Step-by-step workflow for isolating and characterizing the thermodynamic crystal form.

Diagram 2: Fluorine Impact on Lattice Energy

This diagram details the causal relationship between fluorine substitution and solid-state properties.

SAR Subst 5,7-Difluoro Substitution Elec Electronic Effect (Inductive Withdrawal) Subst->Elec Steric Steric Bulk (H -> F Volume Increase) Subst->Steric Dipole C-F Dipole Generation Elec->Dipole Hbond Acidity of Amide NH (Increased) Elec->Hbond Stack Altered Pi-Stacking (Face-to-Face) Steric->Stack Result1 Higher Melting Point Dipole->Result1 Stack->Result1 Result2 Reduced Aqueous Solubility Stack->Result2 Hbond->Result1 Stronger Dimers

Caption: Mechanistic pathway showing how 5,7-difluorination alters lattice energy and solubility.

Technical Analysis of Intermolecular Interactions

When analyzing the X-ray data of the 5,7-difluoro analog, researchers must look for specific deviations from the standard amide packing:

  • The "Fluorine Clamp": In the 5,7-substitution pattern, the fluorine atoms flank the aromatic ring. This creates a region of high electron density that repels the carbonyl oxygens of adjacent molecules, often forcing the crystal into a slipped-stack motif rather than the herringbone pattern seen in unsubstituted isoquinolines [3].

  • C-F...H-C Interactions: Unlike the classical Hydrogen bond (N-H...O), the C-F bond acts as a weak acceptor for aromatic protons. In the 5,7-difluoro isomer, expect to see C-F...H interactions with distances < 2.5 Å, which serve as "interlocking pins" that rigidify the lattice, contributing to the higher melting point observed in fluorinated analogs [4].

  • Conformational Pucker: The tetrahydro- ring (C1-C4) typically adopts a half-chair conformation. The 5-fluoro substituent can induce a 1,3-allylic strain with the C4 protons, potentially flattening the ring pucker compared to the parent compound. This can be verified by measuring the torsion angle

    
    .
    

References

  • Cambridge Crystallographic Data Centre (CCDC). (2025). Crystal Structure of 6,7-Difluoro-1,2,3,4-tetrahydroquinoxaline-5,8-dicarbonitrile. CSD Entry:

  • PubChem. (2025). 5,7-Difluoro-1,2,3,4-tetrahydroisoquinolin-1-one Compound Summary. National Library of Medicine. [Link]

  • Thalladi, V. R., et al. (1998). Fluorine–Hydrogen vs. Hydrogen–Hydrogen Interactions in Crystal Packing. Journal of the American Chemical Society. [Link]

  • Zhou, Y., et al. (2009). Synthesis and SAR of 1,2,3,4-tetrahydroisoquinolin-1-ones as novel GPR40 antagonists. Bioorganic & Medicinal Chemistry Letters. [Link]

Sources

Comparative

The Impact of 5,7-Difluorination on the Potency of Isoquinolinone-Based PARP Inhibitors: A Comparative Guide

For Researchers, Scientists, and Drug Development Professionals In the landscape of targeted cancer therapy, the inhibition of Poly(ADP-ribose) polymerase (PARP) has emerged as a clinically validated strategy, particular...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of targeted cancer therapy, the inhibition of Poly(ADP-ribose) polymerase (PARP) has emerged as a clinically validated strategy, particularly for cancers harboring defects in DNA damage repair pathways.[1] The isoquinolinone scaffold has been identified as a privileged structure in the design of potent PARP inhibitors.[2] This guide provides a comparative analysis of 5,7-difluoro-isoquinolinone analogs and their non-fluorinated counterparts, exploring the influence of this specific fluorination pattern on their potency as PARP1 inhibitors. While direct head-to-head comparative studies with IC50 values for 5,7-difluorinated versus non-fluorinated isoquinolinones are not extensively available in the public domain, this guide synthesizes established principles of medicinal chemistry and data from related compounds to provide a comprehensive overview.

The Rationale for Fluorination in Drug Design

The strategic incorporation of fluorine atoms into bioactive molecules is a well-established strategy in medicinal chemistry to enhance pharmacological properties.[3] Fluorine's high electronegativity and small size can profoundly influence a molecule's conformational preferences, metabolic stability, and binding affinity to its biological target.[4] In the context of isoquinolinone-based PARP inhibitors, fluorination can lead to:

  • Enhanced Binding Affinity: The electron-withdrawing nature of fluorine can alter the electronic distribution within the isoquinolinone ring system, potentially leading to more favorable interactions with key amino acid residues in the PARP1 active site.

  • Improved Metabolic Stability: The carbon-fluorine bond is exceptionally strong and less susceptible to metabolic degradation by cytochrome P450 enzymes, which can increase the compound's half-life and bioavailability.

  • Increased Lipophilicity: Fluorination can increase the lipophilicity of a molecule, which may enhance its ability to cross cellular membranes and reach its intracellular target.

Comparative Potency: An Evidence-Based Inference

While a direct comparative table of IC50 values for a 5,7-difluoro-isoquinolinone analog and its non-fluorinated parent is not available from the searched literature, studies on related fluorinated quinolones and other PARP inhibitors provide strong evidence to infer the potential impact of such a substitution. For instance, studies on fluoroquinolones have demonstrated that difluorinated compounds can be significantly more active than their monofluorinated or non-fluorinated analogs against various biological targets.[5]

It is reasonable to hypothesize that the 5,7-difluoro substitution on the isoquinolinone ring could lead to a significant enhancement in PARP1 inhibitory potency. The fluorine atoms at these positions can modulate the electronic properties of the aromatic system and potentially form favorable interactions with the enzyme's active site, leading to a lower IC50 value compared to the non-fluorinated analog.

Table 1: Inferred Comparative Potency of Isoquinolinone Analogs as PARP1 Inhibitors

Compound ClassInferred Relative Potency (IC50)Rationale
5,7-Difluoro-Isoquinolinone Analog Lower (Higher Potency) Introduction of two fluorine atoms can enhance binding affinity through favorable electrostatic interactions and improve metabolic stability. The electron-withdrawing nature of fluorine can modulate the pKa of the molecule, potentially leading to better target engagement.
Non-fluorinated Isoquinolinone Analog Higher (Lower Potency) The absence of fluorine atoms may result in weaker interactions with the PARP1 active site and a higher susceptibility to metabolic degradation.

The PARP1 Signaling Pathway in DNA Repair

Poly(ADP-ribose) polymerase 1 (PARP1) is a key enzyme in the base excision repair (BER) pathway, which is responsible for repairing single-strand DNA breaks (SSBs).[6] Upon detection of a DNA break, PARP1 binds to the damaged site and catalyzes the synthesis of long chains of poly(ADP-ribose) (PAR) on itself and other nuclear proteins.[7] This PARylation event serves as a scaffold to recruit other DNA repair proteins, such as XRCC1, to the site of damage, facilitating the repair process.[1]

PARP1_Signaling_Pathway cluster_0 Cellular Nucleus cluster_1 Inhibition DNA_Damage DNA Single-Strand Break (SSB) PARP1_inactive PARP1 (inactive) DNA_Damage->PARP1_inactive recruits PARP1_active PARP1 (active) bound to DNA PARP1_inactive->PARP1_active binds PAR Poly(ADP-ribose) (PAR) Chains PARP1_active->PAR catalyzes auto-PARylation NAD NAD+ NAD->PAR substrate Repair_Proteins DNA Repair Proteins (e.g., XRCC1, LigIII) PAR->Repair_Proteins recruits SSB_Repair Single-Strand Break Repair Repair_Proteins->SSB_Repair facilitates Inhibitor 5,7-Difluoro- Isoquinolinone Analog Inhibitor->PARP1_active inhibits

Caption: PARP1 signaling pathway in single-strand break repair and its inhibition by a 5,7-difluoro-isoquinolinone analog.

Experimental Protocols

To experimentally validate the comparative potency of 5,7-difluoro and non-fluorinated isoquinolinone analogs, the following standardized assays are recommended.

Biochemical PARP1 Enzymatic Assay (Fluorometric)

This assay directly measures the enzymatic activity of purified PARP1 and its inhibition by test compounds.[8]

Workflow Diagram:

PARP1_Assay_Workflow start Start prepare_reagents Prepare Reagents: - Recombinant PARP1 - Activated DNA - β-NAD+ - Test Compounds (Fluorinated & Non-fluorinated) - Assay Buffer start->prepare_reagents plate_setup Plate Setup (96-well): - Add Assay Buffer, Activated DNA, and Test Compounds prepare_reagents->plate_setup add_enzyme Add Recombinant PARP1 Enzyme plate_setup->add_enzyme incubate1 Incubate at Room Temperature add_enzyme->incubate1 add_nad Initiate Reaction: Add β-NAD+ incubate1->add_nad incubate2 Incubate at 30-37°C add_nad->incubate2 add_developer Add Developer Reagent incubate2->add_developer read_fluorescence Read Fluorescence (Excitation/Emission appropriate for assay kit) add_developer->read_fluorescence analyze_data Data Analysis: Calculate % Inhibition and IC50 values read_fluorescence->analyze_data end End analyze_data->end MTT_Assay_Workflow start Start seed_cells Seed Cancer Cells in 96-well plate start->seed_cells incubate_adhesion Incubate Overnight for cell adhesion seed_cells->incubate_adhesion treat_cells Treat Cells with Serial Dilutions of Test Compounds (Fluorinated & Non-fluorinated) incubate_adhesion->treat_cells incubate_treatment Incubate for 48-72 hours treat_cells->incubate_treatment add_mtt Add MTT Reagent incubate_treatment->add_mtt incubate_formazan Incubate for 2-4 hours (Formazan crystal formation) add_mtt->incubate_formazan solubilize Add Solubilization Solution (e.g., DMSO) incubate_formazan->solubilize read_absorbance Read Absorbance at ~570 nm solubilize->read_absorbance analyze_data Data Analysis: Calculate % Viability and IC50 values read_absorbance->analyze_data end End analyze_data->end

Caption: Workflow for a cellular viability MTT assay.

Step-by-Step Protocol:

  • Cell Seeding:

    • Seed a cancer cell line known to be sensitive to PARP inhibitors (e.g., BRCA-deficient breast or ovarian cancer cells) into a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Compound Treatment:

    • Treat the cells with serial dilutions of the 5,7-difluoro and non-fluorinated isoquinolinone analogs. Include a vehicle control (e.g., DMSO).

  • Incubation:

    • Incubate the cells for 48-72 hours at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition:

    • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. [9]Viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization:

    • Remove the medium and add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement:

    • Measure the absorbance of each well at approximately 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each compound concentration relative to the vehicle control.

    • Determine the IC50 value for each compound by plotting the percentage of viability against the log of the compound concentration.

Conclusion

The strategic placement of fluorine atoms at the 5 and 7 positions of the isoquinolinone scaffold is a promising strategy for enhancing the potency of PARP1 inhibitors. Based on established principles of medicinal chemistry, it is inferred that 5,7-difluoro-isoquinolinone analogs will exhibit superior PARP1 inhibitory activity and cellular potency compared to their non-fluorinated counterparts. The experimental protocols detailed in this guide provide a robust framework for the empirical validation of this hypothesis. Further structure-activity relationship studies are warranted to fully elucidate the potential of this class of compounds in the development of next-generation PARP inhibitors for cancer therapy.

References

  • Cazzalini, O., et al. (2014). p21CDKN1A as a transcriptional co-repressor of PARP-1. Oncogene, 33(2), 225-235.
  • De Lorenzo, S. B., & Patel, A. G. (2020). The role of PARP1 in DNA damage response and repair and cancer therapy. Cancers, 12(4), 987.
  • Langelier, M. F., et al. (2018). Functional Aspects of PARP1 in DNA Repair and Transcription. International journal of molecular sciences, 19(4), 1157.
  • Weaver, A. N., & Yang, E. S. (2013). Beyond DNA Repair: Additional Functions of PARP-1 in Cancer. Frontiers in oncology, 3, 290.
  • Schiewer, M. J., & Knudsen, K. E. (2014). Transcriptional Roles of PARP1 in Cancer. Molecular cancer research : MCR, 12(8), 1069–1080.
  • BenchChem. (2025). Application Notes and Protocols for PARP1 Trapping Assay of Parp1-IN-6.
  • BenchChem. (2025). Parp-1-IN-13: Detailed Application Notes and Protocols for Cell Culture.
  • Jadhav, A., et al. (2013). Cell Viability Assays. Assay Guidance Manual.
  • Li, W. J., & Oh, S. J. (2011). PARP1 inhibitors attenuate AKT phosphorylation via the upregulation of PHLPP1. Apoptosis, 16(8), 814–824.
  • Creative Diagnostics. (n.d.). PARP - Assay-Protocol.
  • OncLive. (2020). The PARP Inhibitors: Down But Not Out.
  • Sigma-Aldrich. (n.d.). PARP1 Enzyme Activity Assay (Fluorometric).
  • BPS Bioscience. (n.d.). Choosing the Right Assay for Poly-ADP Ribose Polymerase (PARP).
  • Kanev, K., et al. (2022). Protocol for quantifying PARP inhibitor-induced changes in PARP1 dynamics and activity through live-cell imaging. STAR protocols, 3(4), 101777.
  • Abcam. (n.d.). MTT assay protocol.
  • Trevigen. (2008). HT Universal Colorimetric PARP Assay Kit.
  • Merck Millipore. (n.d.).
  • BMG LABTECH. (n.d.). PARP assay for inhibitors.
  • Roy, S., et al. (2022).
  • Robaszkiewicz, A., et al. (2018). Downregulation of PARP1 transcription by CDK4/6 inhibitors sensitizes human lung cancer cells to anticancer drug-induced death by impairing OGG1-dependent base excision repair. Redox biology, 15, 383–394.
  • Horton, T. (1994). MTT Cell Assay Protocol.
  • El-Gamal, M. I., et al. (2020). The down-regulation of PARP1 enhances tumor cell death but does not affect the metastatic potential of triple negative breast cancer cells. Cancers, 12(1), 199.
  • Hédou, D., et al. (2010). Inhibition of poly(ADP-ribose) polymerase down-regulates BRCA1 and RAD51 in a pathway mediated by E2F4 and p130.
  • Kim, H., et al. (2009). Synthesis of isoquinolinone-based tetracycles as poly (ADP-ribose) polymerase-1 (PARP-1) inhibitors. Bioorganic & medicinal chemistry, 17(21), 7537–7541.
  • Guleria, M., et al. (2024). Synthesis and In Silico Studies of Quinazolinones as PARP-1 Inhibitors. Current drug discovery technologies.
  • Thomas, H. D., et al. (2007). Preclinical evaluation of a novel poly(ADP-ribose) polymerase inhibitor, AG14361, with utility in chemotherapy and radiation therapy. Molecular cancer therapeutics, 6(5), 1567–1576.
  • Gargallo-Viola, D., et al. (1992). Comparative in vitro and in vivo activities of six new monofluoroquinolone and difluoroquinolone 3-carboxylic acids with a 7-azetidin ring substituent. Antimicrobial agents and chemotherapy, 36(5), 1039–1046.
  • Guleria, M., et al. (2024). Synthesis and In Silico Studies of Quinazolinones as PARP-1 Inhibitors. Current drug discovery technologies.
  • Wang, Z., et al. (2021). Discovery of potent 2,4-difluoro-linker poly(ADP-ribose) polymerase 1 inhibitors with enhanced water solubility and in vivo anticancer efficacy. Acta pharmaceutica Sinica. B, 11(10), 3197–3214.
  • El-Sayed, N. A., et al. (2022). Design, synthesis and in silico studies of new quinazolinone derivatives as antitumor PARP-1 inhibitors. RSC advances, 12(35), 22695–22711.
  • El-Sayed, N. A., et al. (2022). Design, synthesis and in silico studies of new quinazolinone derivatives as antitumor PARP-1 inhibitors. RSC advances, 12(35), 22695–22711.
  • Prous, J. R., & Castaner, J. (1988). Structure--activity relationship of quinolones. Drugs of the future, 13(9), 833-851.
  • Cheeseman, J. D., et al. (2024). Discovery of Potent Isoindolinone Inhibitors that Target an Active Conformation of PARP1 Using DNA-Encoded Libraries. Angewandte Chemie (International ed. in English), e202405629.
  • Smolecule. (n.d.). Buy 6,7-Difluoro-5-methyl-isoquinoline.
  • Kramer, C., et al. (2012). Comparability of Mixed IC50 Data – A Statistical Analysis. PloS one, 7(9), e43484.
  • James, D. I., et al. (2016). Table 1 | Selectivity of PARP inhibitors. Published IC50 values of PARP inhibitors that have been tested against multiple PARPs.
  • Khadka, D. B., et al. (2021). Antiviral Activity of Isoquinolone Derivatives against Influenza Viruses and Their Cytotoxicity. Viruses, 13(7), 1324.
  • Lee, E. S., et al. (2001). Structure-activity relationship studies of isoquinolinone type anticancer agent. Archives of pharmacal research, 24(4), 302–306.
  • Grieb, G. M., et al. (2020). Differential PARP inhibitor responses in BRCA1-deficient and resistant cells in competitive co-culture. bioRxiv.
  • El-Naggar, M., et al. (2021). Recent Advancements in the Development of Anti-Breast Cancer Synthetic Small Molecules. Molecules (Basel, Switzerland), 26(24), 7611.
  • Ivanova, E. A., et al. (2021). Structure–Activity Relationships and Transcriptomic Analysis of Hypoxia-Inducible Factor Prolyl Hydroxylase Inhibitors. International journal of molecular sciences, 22(21), 11599.

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 5,7-Difluoro-1,2,3,4-tetrahydroisoquinolin-1-one

Executive Summary & Chemical Context[1][2][3][4][5][6] 5,7-Difluoro-1,2,3,4-tetrahydroisoquinolin-1-one is a specialized fluorinated lactam intermediate often employed in the synthesis of bioactive kinase inhibitors or C...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Context[1][2][3][4][5][6]

5,7-Difluoro-1,2,3,4-tetrahydroisoquinolin-1-one is a specialized fluorinated lactam intermediate often employed in the synthesis of bioactive kinase inhibitors or CNS-targeting agents.[1]

While standard Safety Data Sheets (SDS) for niche intermediates often default to generic "Irritant" classifications, the Senior Scientist perspective requires us to look deeper. The presence of two fluorine atoms at the 5 and 7 positions significantly alters the physicochemical profile compared to the parent isoquinolinone:

  • Increased Lipophilicity: Fluorination enhances membrane permeability. This compound should be treated as having higher dermal bioavailability than non-fluorinated analogs.

  • Static Potential: Crystalline fluorinated solids are prone to high static charge buildup, increasing the risk of particle aerosolization during weighing.

  • Lactam Stability: Unlike its secondary amine counterparts, the lactam (cyclic amide) moiety is relatively stable but can hydrolyze under strong acidic/basic conditions, releasing fluoride ions—a specific toxicity hazard.[1]

Core Directive: Treat this compound as a High-Potency Active Pharmaceutical Ingredient (HPAPI) surrogate until specific toxicology data proves otherwise.

Hazard Profiling & Risk Assessment

In the absence of compound-specific LD50 data, we apply the Precautionary Principle based on Structural Activity Relationships (SAR) of fluorinated isoquinolines.

Table 1: GHS Hazard Classification (Inferred & Standardized)[7]
Hazard ClassCategoryH-CodeHazard StatementOperational Implication
Acute Toxicity (Oral) 4H302Harmful if swallowed.[2][3]Do not touch mouth/face. Wash hands immediately after doffing.
Skin Irritation 2H315Causes skin irritation.[4][3][5][6][7]Permeation Risk: Fluorine increases lipid solubility.
Eye Irritation 2AH319Causes serious eye irritation.[2][3][5][6][7]Dust is the primary vector; goggles required if powder is open.
STOT - SE 3H335May cause respiratory irritation.[2][3][5][7]Zero-Inhalation Tolerance: All solids handling must occur in a hood.

Personal Protective Equipment (PPE) Stratification[7]

We do not use a "one size fits all" approach. PPE is stratified by the energy state of the material (Solid vs. Solution).

Table 2: PPE Specifications[7]
ComponentSolid Handling (High Risk) (Weighing, Transferring)Solution Handling (Moderate Risk) (Reaction monitoring, Aliquoting)Technical Justification
Hand Protection Double Gloving Inner: Nitrile (4 mil)Outer: Nitrile (Extended Cuff, 5-8 mil)Single Gloving Nitrile (Minimum 5 mil)Fluorinated organics can permeate thin latex.[1] Double gloving provides a visual breach indicator and barrier redundancy.
Eye Protection Chemical Goggles (Indirect Vent)Safety Glasses with Side ShieldsGoggles prevent fine static-charged dust from bypassing side shields.
Respiratory Fume Hood (Sash @ 18")If hood unavailable: N95/P100 RespiratorFume Hood Engineering controls (Hood) are superior to PPE. Respirators are a last resort.
Body Lab Coat (Cotton/Poly) + Tyvek Sleeve Covers Lab Coat (Cotton/Poly)Sleeve covers bridge the gap between glove and coat, protecting wrists from dust settlement.[1]

Operational Workflow & Engineering Controls

A. The "Static-Aware" Weighing Protocol

Fluorinated powders are notoriously "fluffy" and static-prone.

  • Ionization: If available, use an anti-static gun or ionizer bar inside the balance enclosure to neutralize the charge on the spatula and weigh boat.

  • Damping: Place a slightly damp Kimwipe near (not touching) the balance pan to increase local humidity and reduce static fly-away.

  • Transfer: Never pour from the stock bottle. Use a stainless steel spatula (grounded by your hand) to transfer to a weighing boat.

B. Reaction Setup
  • Solvent Choice: The lactam is likely sparingly soluble in non-polar solvents. Use DMSO, DMF, or Methanol for dissolution.[1]

  • Temperature: Avoid heating above 150°C without a condenser; fluorinated decomposition products can be volatile and toxic.

C. Visualized Safety Logic

The following diagram outlines the decision-making process for handling this specific intermediate.

G Start Start: Handling 5,7-Difluoro-1,2,3,4-tetrahydroisoquinolin-1-one StateCheck Determine Physical State Start->StateCheck SolidPath Solid / Powder Form StateCheck->SolidPath Dry Powder LiquidPath Solution / Solvated StateCheck->LiquidPath Dissolved EngControl_Solid ENGINEERING CONTROL: Chemical Fume Hood REQUIRED + Static Control SolidPath->EngControl_Solid EngControl_Liquid ENGINEERING CONTROL: Standard Fume Hood LiquidPath->EngControl_Liquid PPE_Solid PPE: Double Nitrile Gloves, Chemical Goggles, Tyvek Sleeves EngControl_Solid->PPE_Solid PPE_Liquid PPE: Single Nitrile Gloves, Safety Glasses EngControl_Liquid->PPE_Liquid Action Proceed with Experiment PPE_Solid->Action PPE_Liquid->Action Waste Disposal: Segregated Halogenated Waste Action->Waste Post-Procedure

Caption: Operational decision tree for handling fluorinated isoquinolinone derivatives, emphasizing the escalated controls required for the solid state due to static aerosolization risks.

Decontamination & Disposal[7][10]

The "Fluorine Rule": Never mix fluorinated waste with strong acid waste streams if possible, to prevent the theoretical generation of HF (Hydrofluoric Acid) traces, although unlikely with this specific lactam structure.[1]

Spill Management (Solid)[7]
  • Do NOT sweep. Sweeping generates dust.

  • Wet Wipe Method: Cover the spill with a paper towel soaked in Acetone or Methanol (the compound is likely organic-soluble).

  • Wipe Inwards: Wipe from the outside of the spill toward the center to contain it.

  • Double Bag: Place used wipes in a Ziploc bag, seal it, and place that into the solid waste drum.

Waste Classification[7]
  • Stream: Halogenated Organic Waste.

  • Labeling: Must explicitly list "5,7-Difluoro-1,2,3,4-tetrahydroisoquinolin-1-one" on the tag.[1] Do not just write "Organic Waste."

  • Container: High-density polyethylene (HDPE) or Glass. Avoid metal containers if acidic co-contaminants are present.

Emergency Response

  • Inhalation: Move to fresh air immediately. If breathing is difficult, oxygen should be administered by trained personnel. The fluorine substitution makes respiratory irritation more likely than standard dust.

  • Eye Contact: Flush with water for 15 minutes minimum .[8][4][3][5] Do not rub eyes (particulate abrasion).

  • Skin Contact: Wash with soap and water.[4][3][5][6] Note: If redness persists, consult a physician and mention "Fluorinated Organic Compound exposure" to rule out delayed hypersensitivity.

References

  • PubChem. (n.d.). 1,2,3,4-Tetrahydroquinoline | GHS Classification & Safety. National Library of Medicine. Retrieved October 26, 2023, from [Link](Used as a structural surrogate for baseline toxicity).[1]

  • Occupational Safety and Health Administration (OSHA). (n.d.). Laboratory Safety Guidance. United States Department of Labor. Retrieved October 26, 2023, from [Link].[1]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5,7-Difluoro-1,2,3,4-tetrahydroisoquinolin-1-one
Reactant of Route 2
Reactant of Route 2
5,7-Difluoro-1,2,3,4-tetrahydroisoquinolin-1-one
© Copyright 2026 BenchChem. All Rights Reserved.